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Foundational

The Chemical and Physical Properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate: A Comprehensive Guide for Lipidomics

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Identity In the specialized field of lipidomics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

In the specialized field of lipidomics and mass spectrometry, the absolute quantification of endogenous diacylglycerols (DAGs) requires internal standards that perfectly mimic target analytes while remaining entirely distinct from the biological background. (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate , widely known as 1,3-dinonadecanoin , serves this exact purpose.

As a Senior Application Scientist, I frequently design assays around this synthetic, symmetric DAG. It consists of a glycerol backbone esterified at the sn-1 and sn-3 positions with nonadecanoic acid (a 19-carbon saturated fatty acid), leaving a free hydroxyl group at the sn-2 position. Because odd-chain fatty acids are exceptionally rare in mammalian systems, 1,3-dinonadecanoin provides a pristine, interference-free baseline for high-fidelity lipid quantification ().

Quantitative Data: Chemical & Physical Properties

The structural symmetry and long saturated acyl chains of 1,3-dinonadecanoin dictate its thermodynamic behavior, rendering it highly hydrophobic and soluble only in non-polar or moderately polar organic solvents ([1]).

PropertyValue
IUPAC Name (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
Common Synonyms 1,3-Dinonadecanoin; 1,3-dinonadecanoyl-sn-glycerol; DG(19:0/0:0/19:0)
CAS Registry Number 372490-74-9
Molecular Formula C₄₁H₈₀O₅
Molecular Weight 653.07 g/mol
Monoisotopic Exact Mass 652.601 Da
Physical Form Solid / Neat Powder
Boiling Point ~689.4 °C (Predicted)
Storage Temperature Room Temperature (Neat solid); -20°C (in solution)
Solvent Compatibility Chloroform, Methanol, Ethanol, Tetrahydrofuran (THF)

Mechanistic Role in Lipidomics: The Causality of Choice

In assay development, the choice of an internal standard dictates the integrity of the entire dataset. The causality behind selecting 1,3-dinonadecanoin is deeply rooted in mammalian biochemistry and chromatographic thermodynamics.

  • Negligible Endogenous Background: Mammalian fatty acid synthase (FASN) predominantly generates even-chain fatty acids (e.g., palmitate C16:0, stearate C18:0) via the iterative condensation of malonyl-CoA. Odd-chain fatty acids (OCFAs) like C19:0 are virtually non-existent in human tissue, arising only from trace dietary intake. Thus, spiking 1,3-dinonadecanoin into a biological matrix guarantees zero signal overlap with endogenous lipids.

  • Ionization Parity: Because its structural homology matches endogenous DAGs, 1,3-dinonadecanoin exhibits identical extraction recoveries and electrospray ionization (ESI) efficiencies. This effectively neutralizes matrix effects and ion suppression variables, allowing for the calculation of highly accurate response factors ([2]).

LogicTree N1 Ideal DAG Internal Standard (1,3-Dinonadecanoin) N2 Odd-Chain Fatty Acids (C19:0) N1->N2 N3 Structural Homology to Endogenous DAGs N1->N3 N4 Negligible Endogenous Background N2->N4 N5 Identical Extraction & Ionization Efficiency N3->N5 N6 High-Fidelity Absolute Quantification N4->N6 N5->N6

Caption: Causality tree demonstrating the analytical advantages of odd-chain DAG internal standards.

Experimental Workflow: High-Fidelity Lipid Extraction & LC-MS/MS

To leverage 1,3-dinonadecanoin effectively, the analytical protocol must be treated as a self-validating system. The following methodology details a modified Bligh-Dyer extraction coupled with LC-MS/MS, specifically optimized for diacylglycerol quantification.

Workflow A Biological Sample (Plasma/Tissue) B Spike Internal Standard (1,3-Dinonadecanoin) A->B C Liquid-Liquid Extraction (Modified Bligh-Dyer) B->C D Phase Separation (Organic Layer) C->D E LC-MS/MS Analysis (ESI+ Mode) D->E F Data Processing & Absolute Quantification E->F

Caption: Workflow for lipidomic quantification using 1,3-dinonadecanoin as an internal standard.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Pre-Extraction Spiking (The Causality of Recovery Tracking)

  • Action: Aliquot 50 µL of biological plasma into a glass vial. Immediately spike with 10 µL of a 1 µg/mL 1,3-dinonadecanoin standard solution (prepared in 1:1 methanol/chloroform).

  • Causality: Spiking the internal standard before any solvent addition ensures that the standard undergoes the exact same physical partitioning, enzymatic degradation, and transfer losses as the endogenous DAGs. This makes the final peak area ratio a true reflection of the initial biological concentration.

Step 2: Biphasic Lipid Extraction

  • Action: Add 150 µL of LC-MS grade methanol and 150 µL of chloroform. Vortex vigorously for 30 seconds. Add 135 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Causality: The methanol disrupts the hydrogen-bonding network of lipid-protein complexes, while the chloroform acts as the primary thermodynamic sink for hydrophobic DAGs. The addition of water forces a biphasic system where proteins and polar metabolites partition into the upper aqueous layer, leaving 1,3-dinonadecanoin and endogenous lipids isolated in the lower organic layer.

Step 3: Organic Phase Recovery and Reconstitution

  • Action: Carefully extract the lower organic phase using a glass Hamilton syringe (strictly avoiding the proteinaceous interphase). Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

  • Causality: Nitrogen prevents the oxidative degradation of unsaturated endogenous lipids. The reconstitution solvent is chosen to match the initial mobile phase conditions of the LC system, preventing chromatographic peak broadening.

Step 4: LC-MS/MS Analysis (ESI+ Mode)

  • Action: Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase gradient containing 10 mM ammonium formate. Monitor the transition for 1,3-dinonadecanoin using Multiple Reaction Monitoring (MRM).

  • Causality: DAGs lack a highly ionizable polar headgroup. The inclusion of ammonium formate in the mobile phase forces the formation of ammonium adducts [M+NH4​]+ . For 1,3-dinonadecanoin (Exact Mass 652.60 Da), the precursor ion is m/z 670.6. Collision-induced dissociation (CID) yields a neutral loss of one fatty acid plus ammonia, forming the characteristic product ion necessary for precise quantification.

System Validation Parameter (Trustworthiness)

To ensure the protocol is a self-validating system, always run a matrix blank (e.g., synthetic lipid-free serum) spiked with the identical concentration of 1,3-dinonadecanoin. A calculated recovery rate of >85% with a Coefficient of Variation (CV) <5% across technical triplicates validates the extraction thermodynamics and confirms the absolute absence of instrumental drift or ion suppression.

References

  • MDPI. "Kinetics of Grape Seed Oil Epoxidation in Supercritical CO2" (Utilization of 1,3-Dinonadecanoin as a diglyceride standard). URL: [Link][2]

Sources

Exploratory

Exact Mass and Molecular Weight of (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate: A Technical Guide for Lipidomics and Biodiesel Analysis

Executive Summary & Structural Identity (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate , universally referred to in analytical chemistry as 1,3-dinonadecanoin or DG(19:0/0:0/19:0) , is a synthetic diacylglycerol (DAG)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate , universally referred to in analytical chemistry as 1,3-dinonadecanoin or DG(19:0/0:0/19:0) , is a synthetic diacylglycerol (DAG). Structurally, it consists of a glycerol backbone esterified at the sn-1 and sn-3 positions with nonadecanoic acid (C19:0), an odd-chain fatty acid.

As an Application Scientist, I leverage this compound not as a biological analyte, but as a highly specific internal standard (IS) in complex chromatographic assays. Biological systems and plant oils predominantly synthesize even-chain fatty acids via the sequential addition of two-carbon acetyl-CoA units. Consequently, C19:0 lipids are virtually absent in natural matrices. This biochemical absence eliminates endogenous signal interference, making 1,3-dinonadecanoin an indispensable, self-validating calibrant for both high-resolution lipidomics and[1].

Physicochemical Profiling & Mass Spectrometry Data

Understanding the precise mass characteristics of 1,3-dinonadecanoin is critical for accurate mass spectrometry (MS) tuning and gas chromatography (GC) retention time prediction.

Table 1: Physicochemical Properties and Mass Data
ParameterValue
IUPAC Name (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
Common Synonyms 1,3-Dinonadecanoin; DG(19:0/0:0/19:0)
Molecular Formula C41H80O5
Molecular Weight 653.07 g/mol
Exact Mass (Monoisotopic) 652.6006 Da
CAS Registry Number 372490-74-9

Causality in Mass Profiling: In high-resolution mass spectrometry (HRMS) platforms such as Q-TOF or Orbitrap, the exact mass (652.6006 Da) [2] is utilized to calculate the precise mass-to-charge ratio (m/z) of the ionized adducts. For example, in positive electrospray ionization (ESI), the [M+NH4]+ adduct appears at m/z 670.6344. A narrow mass extraction window (< 5 ppm) ensures that the IS is isolated from isobaric lipid species.

Conversely, in GC-Flame Ionization Detection (GC-FID), the molecular weight (653.07 g/mol ) [3] dictates the compound's boiling point and volatility. The high molecular weight of this diacylglycerol necessitates high-temperature capillary columns to prevent column bleed and ensure complete elution before the triglyceride fraction[4].

Analytical Workflows and Experimental Protocols

Protocol 1: GC-FID Analysis of Biodiesel (EN 14105 Standard)

The European standard dictates the quantification of free glycerol and residual glycerides in fatty acid methyl ester (FAME) biodiesel[5]. 1,3-Dinonadecanoin is explicitly mandated as the internal standard for the diglyceride fraction[4].

  • Step 1: Sample Preparation & IS Spiking

    • Action: Weigh approximately 100 mg of the B100 biodiesel sample into a vial. Spike the sample with a known concentration of 1,3-dinonadecanoin alongside 1,2,4-butanetriol (for glycerol) and trinonadecanoin (for triglycerides)[4].

    • Causality: Utilizing multiple internal standards across different lipid classes corrects for mass discrimination. High molecular weight analytes transfer differently through the GC inlet than low molecular weight compounds; class-specific IS spiking creates a self-validating recovery system[4].

  • Step 2: Derivatization

    • Action: Add MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and pyridine to the spiked sample. Incubate at room temperature for 20 minutes[5].

    • Causality: MSTFA replaces the active hydrogen on the free hydroxyl group of 1,3-dinonadecanoin with a trimethylsilyl (TMS) group. This silylation drastically reduces the polarity and boiling point of the diglyceride, preventing thermal degradation and peak tailing during high-temperature GC elution[6].

  • Step 3: GC-FID Injection

    • Action: Inject 1 µL of the derivatized sample using a cool on-column injection technique onto a metal MXT-Biodiesel TG column (or equivalent high-temperature fused silica)[5].

    • Causality: Cool on-column injection deposits the liquid sample directly into the column without a heated inlet liner. This prevents the thermal breakdown of heavy glycerides and ensures quantitative transfer of the high-molecular-weight 1,3-dinonadecanoin to the detector[6].

Protocol 2: LC-MS/MS Lipidomics Extraction

For biological lipid profiling, 1,3-dinonadecanoin serves as a surrogate standard to quantify endogenous diacylglycerols.

  • Step 1: Homogenization and Pre-Extraction Spiking

    • Action: Spike 10 µL of a 10 µg/mL 1,3-dinonadecanoin standard directly into the raw biological matrix (e.g., plasma or tissue homogenate) before adding extraction solvents.

    • Causality: Spiking prior to extraction ensures that the IS undergoes the exact same physical losses and matrix suppression as the endogenous lipids, allowing for absolute quantification.

  • Step 2: Biphasic Liquid-Liquid Extraction (Modified Folch)

    • Action: Add a 2:1 (v/v) mixture of Chloroform:Methanol. Vortex vigorously, then add LC-MS grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

    • Causality: The non-polar nature of the nonadecanoate chains forces the DAG into the lower organic (chloroform) layer, efficiently separating it from polar metabolites and proteins trapped in the upper aqueous layer.

  • Step 3: Electrospray Ionization (ESI) MS Detection

    • Action: Analyze the organic extract via LC-MS/MS in positive ESI mode using a mobile phase buffered with 10 mM ammonium acetate.

    • Causality: Neutral lipids like DAGs lack easily ionizable functional groups. The ammonium acetate buffer facilitates the formation of stable ammonium adducts ([M+NH4]+ at m/z 670.6344), which are highly responsive in the mass spectrometer and yield predictable fragmentation patterns during collision-induced dissociation.

Workflow Visualization

G Sample Biodiesel Sample (B100) IS_Spike Internal Standard Spiking (1,3-Dinonadecanoin) Sample->IS_Spike Add IS Derivatization Derivatization (MSTFA Addition) IS_Spike->Derivatization Silylation GC_Analysis GC-FID Analysis (High-Temp Capillary Column) Derivatization->GC_Analysis 1 µL Cool On-Column Quantification Quantification (Response Factor Calculation) GC_Analysis->Quantification Peak Integration

Workflow for EN 14105 Biodiesel Analysis utilizing 1,3-Dinonadecanoin as an internal standard.

References

  • PubChem. "DG(18:0/20:0/0:0) | C41H80O5 - PubChem" (Exact Mass Reference). National Institutes of Health. URL:[Link]

  • Restek Corporation. "Accurate Analysis of Glycerol and Glycerides in Biodiesel Oil Using EN 14105 (2011) and Robust Metal MXT Columns". URL:[Link]

  • MDPI. "Production and Quality of Biodiesel under the Influence of a Rapeseed Fertilization System". Agronomy 2023. URL:[Link]

Sources

Foundational

Chemical Synthesis Pathways for (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate: A Technical Guide to Symmetrical 1,3-Diacylglycerol Production

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate—commonly referred to as 1,3-dinonadecanoin (C₄₁H₈₀O₅)—is a symmetrical 1,3-diacylglycerol (1,3-DAG) comprising a glycerol backbone esterified at the sn-1 and sn-3 positions with nonadecanoic acid (C19:0)[1]. It serves as a critical internal lipid standard for high-performance liquid chromatography (HPLC) and mass spectrometry, as well as a foundational building block for synthesizing structured lipid-based drug carriers[1].

The primary barrier to synthesizing high-purity symmetrical 1,3-DAGs is acyl migration . This guide details two field-proven methodologies—a highly controlled chemical reduction route and a regioselective biotechnological route—designed to bypass acyl migration and yield >99% regioisomerically pure 1,3-dinonadecanoin.

The Mechanistic Challenge: Acyl Migration

In lipid chemistry, 1,3-DAGs are kinetically stable but thermodynamically unstable compared to their 1,2-DAG counterparts. When exposed to heat, acidic/alkaline conditions, or polar solvents, the acyl group at the sn-1 or sn-3 position spontaneously migrates to the free hydroxyl group at the sn-2 position.

Causality of Migration: This intramolecular transesterification occurs via the formation of a five-membered cyclic orthoester intermediate. Because the 1,2-DAG isomer is the thermodynamic sink of this reaction, standard protection/deprotection synthetic strategies (e.g., using 2-O-benzylglycerol) frequently fail during the final deprotection step, yielding inseparable mixtures of 1,2- and 1,3-DAGs.

AcylMigration DAG13 1,3-Diacylglycerol (Kinetically Stable) Intermediate Cyclic Orthoester Intermediate DAG13->Intermediate Heat / Acid / Base DAG12 1,2-Diacylglycerol (Thermodynamic Sink) Intermediate->DAG12 Acyl Migration

Figure 1: Mechanism of acyl migration from 1,3-DAG to the thermodynamically stable 1,2-DAG.

Synthesis Pathway 1: The Dihydroxyacetone (DHA) Reduction Route

To circumvent the vulnerabilities of glycerol protecting groups, the most robust chemical synthesis utilizes dihydroxyacetone (DHA) as the starting backbone[2].

Causality of Reagent Selection: The critical step in this pathway is the reduction of the sn-2 ketone to a hydroxyl group after the sn-1 and sn-3 positions have been acylated. Standard reducing agents like sodium borohydride (NaBH₄) create alkaline conditions that immediately trigger acyl migration. By substituting NaBH₄ with sodium cyanoborohydride (NaBH₃CN) and buffering the reaction to pH 4, the reduction proceeds under mildly acidic conditions that strictly prohibit the formation of the cyclic orthoester intermediate, ensuring 100% regioisomeric purity[3].

Experimental Protocol: DHA Route

This protocol is a self-validating system; the absence of migration is analytically confirmed at the final step.

  • Acylation of DHA: Suspend dihydroxyacetone (1.0 eq) in anhydrous pyridine and cool to 0°C to prevent side reactions. Add nonadecanoyl chloride (2.1 eq) dropwise. Stir for 4 hours. Quench with ice water, extract the organic layer with dichloromethane (DCM), and wash with 1M HCl to remove residual pyridine. Concentrate under reduced pressure to yield the intermediate, 1,3-dinonadecanoyloxyacetone.

  • Regioselective Reduction: Dissolve the intermediate in anhydrous tetrahydrofuran (THF). Adjust the solution to pH 4 using trace amounts of acetic acid. Add NaBH₃CN (1.5 eq) and stir at room temperature for 2 hours.

  • Self-Validation (NMR Verification): Quench the reaction with water and extract with DCM. To validate the absence of acyl migration, subject the crude product to ¹³C NMR spectroscopy. A single, distinct signal at approximately 61.9 ppm confirms that the carbons at the sn-1 and sn-3 positions are symmetrically esterified, proving the absence of the 1,2-DAG isomer[3].

DHASynthesis DHA Dihydroxyacetone (DHA) Acylation Acylation + Nonadecanoyl Chloride (Pyridine, 0°C) DHA->Acylation Intermediate 1,3-Dinonadecanoyloxyacetone Acylation->Intermediate Reduction Regioselective Reduction + NaBH3CN (THF, pH 4) Intermediate->Reduction Product 1,3-Dinonadecanoin (>99% Regiopurity) Reduction->Product

Figure 2: Chemical synthesis of 1,3-dinonadecanoin via the DHA reduction route.

Synthesis Pathway 2: Regioselective Enzymatic Esterification

For scalable, green-chemistry applications, biotechnological synthesis using 1,3-specific lipases is highly preferred. Lipases such as Lipozyme RM IM (immobilized from Rhizomucor miehei) possess an active site architecture that sterically hinders the sn-2 position of glycerol, naturally enforcing symmetrical acylation[4].

Causality of Process Design: Lipase-catalyzed esterification is a reversible equilibrium reaction. Because water is a byproduct of esterification, its accumulation will cause the enzyme to reverse its function and hydrolyze the newly formed DAG. Conducting the reaction in a solvent-free system under continuous vacuum (or vacuum-driven air bubbling) physically removes water from the microenvironment, forcing the thermodynamic equilibrium entirely toward 1,3-DAG synthesis[4].

Experimental Protocol: Enzymatic Route
  • Substrate Preparation: In a 50 mL pear-shaped flask, combine high-purity glycerol and nonadecanoic acid in a strict 1:2 molar ratio. Do not add organic solvents.

  • Biocatalysis & Equilibrium Shift: Add 5 wt% Lipozyme RM IM (based on total reactant mass). Heat the mixture to 50°C to melt the nonadecanoic acid and ensure a homogenous liquid phase. Immediately apply a vacuum (approx. 4 mm Hg) to the system[4].

  • Reaction Progression: Allow the reaction to proceed for 3 to 6 hours. The continuous removal of water vapor prevents hydrolysis and suppresses acyl migration, which is already minimized by the mild 50°C temperature and neutral pH.

  • Product Recovery: Filter the warm mixture to recover the immobilized Lipozyme RM IM (which can be washed with hexane and reused for up to 10 cycles without significant activity loss)[4]. Purify the resulting lipid matrix using short-path molecular distillation or silica gel chromatography to isolate pure 1,3-dinonadecanoin.

EnzymaticSynthesis Reactants Glycerol + Nonadecanoic Acid (Molar Ratio 1:2) Biocatalysis Lipozyme RM IM (Solvent-Free, 50°C) Reactants->Biocatalysis Vacuum Vacuum / Air Bubbling (Continuous H2O Removal) Biocatalysis->Vacuum Drives Equilibrium Product 1,3-Dinonadecanoin (High Yield) Vacuum->Product

Figure 3: Solvent-free enzymatic esterification workflow utilizing 1,3-specific lipases.

Quantitative Data & Pathway Comparison

To assist drug development professionals in selecting the appropriate synthesis route, the quantitative metrics of both methodologies are summarized below:

ParameterDHA Chemical RouteEnzymatic Route
Primary Catalyst / Reagent Pyridine / NaBH₃CNLipozyme RM IM
Regioisomeric Purity >99% (Strictly 1,3-isomer)~95 - 99%
Overall Yield 80 - 86%70 - 80%
Reaction Time 12 - 24 hours (multi-step)3 - 6 hours per cycle
Scalability Moderate (requires solvent extraction)High (solvent-free, reusable enzyme)
Acyl Migration Risk Extremely Low (pH 4 control)Low (mild temperature, neutral pH)
Primary Use Case Analytical standards, highly sensitive prodrugsBulk structured lipid manufacturing

References

  • Bentley PH, McCrae W (1970). An efficient synthesis of symmetrical 1,3-diglycerides. Journal of Organic Chemistry, OCL Journal. Available at: [Link]

  • Novel Lipid-Based Carriers of Provitamin D3: Synthesis and Spectroscopic Characterization of Acylglycerol Conjugated with 7-Dehydrocholesterol Residue and Its Glycerophospholipid Analogue. PMC (National Institutes of Health). Available at:[Link]

  • Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids. PMC (National Institutes of Health). Available at: [Link]

Sources

Exploratory

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate structural characterization by NMR

Structural Characterization of (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate via High-Resolution NMR Spectroscopy Executive Summary (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, systematically known as 1,3-dinon...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate via High-Resolution NMR Spectroscopy

Executive Summary

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, systematically known as 1,3-dinonadecanoin, is a symmetrical diacylglycerol (DAG) comprising a glycerol backbone esterified with two nonadecanoic acid (C19:0) chains. Because odd-chain fatty acids are virtually absent in mammalian biological systems, this molecule serves as an impeccable internal standard for lipidomics, quantitative mass spectrometry, and the analysis of dairy phospholipids[1].

However, DAGs are notoriously unstable and prone to spontaneous acyl migration. While mass spectrometry is highly sensitive, it struggles to differentiate 1,3-DAGs from 1,2-DAGs due to in-source fragmentation and identical mass-to-charge ratios. This technical guide details the high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy methodology required to unambiguously validate the regiochemistry of 1,3-dinonadecanoin, ensuring its structural integrity for rigorous downstream applications.

NMR Structural Elucidation Strategy: Causality of Experimental Design

The core principle of distinguishing 1,3-dinonadecanoin from its 1,2-isomer lies in the profound chemical shift differences of the glycerol backbone protons and carbons[2].

  • 1H NMR Rationale: In a 1,3-DAG, the sn-2 proton is adjacent to a free hydroxyl group (-CHOH-). This environment is relatively shielded, causing the sn-2 proton to resonate as a multiplet at approximately 4.06–4.10 ppm[3]. Conversely, in a 1,2-DAG, the sn-2 position is esterified. The strong electron-withdrawing effect of the adjacent carbonyl oxygen heavily deshields this proton, shifting it significantly downfield to ~5.06–5.11 ppm[2]. This ~1.0 ppm shift is the definitive diagnostic marker for DAG regiochemistry.

  • 13C NMR Rationale: The symmetry of 1,3-dinonadecanoin simplifies its carbon spectrum. The equivalent sn-1 and sn-3 carbons resonate at ~65.4 ppm, while the sn-2 carbon bearing the hydroxyl group appears at ~68.6 ppm. In contrast, an asymmetric 1,2-DAG will display three distinct glycerol carbon signals[4].

  • 2D NMR (HSQC & HMBC) Rationale: To create a self-validating system, 2D Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (2-3 bond) couplings between protons and carbons. In 1,3-dinonadecanoin, the sn-1 and sn-3 protons (~4.15 ppm) will show strong cross-peaks with the fatty acid carbonyl carbons (~173.8 ppm). Crucially, the sn-2 proton (~4.08 ppm) will not correlate with any carbonyl carbon, definitively proving the sn-2 position is unesterified[4].

Quantitative Data Presentation

The following table summarizes the expected high-resolution (600 MHz, CDCl3) NMR chemical shifts for the structural validation of 1,3-dinonadecanoin.

MoietyPosition1H NMR (δ, ppm)Multiplicity13C NMR (δ, ppm)
Glycerol Backbone sn-1, sn-3 (-CH2-O-CO-)4.12 – 4.20m (4H)65.4
Glycerol Backbone sn-2 (-CHOH-)4.06 – 4.10m (1H)68.6
Acyl Chain Carbonyl (C=O)--173.8
Acyl Chain α-CH2 (-CH2-CO-)2.32t (4H)34.2
Acyl Chain β-CH21.61m (4H)24.9
Acyl Chain Aliphatic bulk (-CH2-)1.25 – 1.30m (~60H)22.7 – 31.9
Acyl Chain Terminal Methyl (-CH3)0.88t (6H)14.1

Experimental Protocol: A Self-Validating Workflow

To ensure absolute scientific integrity, the sample preparation must actively prevent the very degradation it seeks to measure.

Step 1: Solvent Selection and Preparation Use only highly pure, acid-free deuterated chloroform (CDCl3). Residual deuterium chloride (DCl) in older CDCl3 bottles acts as a potent catalyst for acyl migration. Pass the CDCl3 through a short plug of basic alumina immediately before use to neutralize any trace acids.

Step 2: Sample Solubilization Dissolve 10–15 mg of 1,3-dinonadecanoin in 600 µL of the purified CDCl3. Transfer to a high-quality 5 mm NMR tube. Crucial: Do not apply heat or sonication during solubilization, as thermal energy accelerates isomerization.

Step 3: NMR Acquisition Parameters

  • 1H NMR: Acquire at ≥600 MHz to ensure baseline resolution of the glycerol multiplets. Use a 30° pulse angle, a relaxation delay (D1) of 2–3 seconds, and 64 scans[3].

  • 13C NMR: Acquire with proton decoupling (e.g., WALTZ-16). Use a D1 of 2 seconds and a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbonyl carbons.

  • 2D HMBC: Optimize for long-range coupling constants (J_CH = 8 Hz). This step serves as the internal validation mechanism, proving the exact connectivity of the ester linkages.

Step 4: Spectral Processing Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C. Calibrate the chemical shift scale using the residual CHCl3 solvent peak (7.26 ppm for 1H, 77.16 ppm for 13C).

Workflow A Sample Prep (Acid-Free CDCl3) B 1H NMR (Glycerol Backbone) A->B Transfer C 13C NMR (Symmetry Check) B->C Acquire D 2D NMR (HSQC & HMBC) C->D Correlate E Regiochemical Validation D->E Confirm 1,3-DAG

Figure 1: Self-validating NMR workflow for 1,3-dinonadecanoin structural characterization.

Mechanistic Insights: The Acyl Migration Pathway

Understanding the failure mode of DAGs is critical for researchers. Acyl migration occurs when the lone pair of the free hydroxyl group attacks the adjacent ester carbonyl, forming a 5-membered cyclic orthoester intermediate. This intermediate collapses to form the 1,2-DAG, which is thermodynamically favored due to reduced steric hindrance between the long acyl chains.

AcylMigration DAG13 1,3-Diacylglycerol (Kinetic Product) Intermediate Cyclic Orthoester Intermediate DAG13->Intermediate H+ or Heat Intermediate->DAG13 Reversible DAG12 1,2-Diacylglycerol (Thermodynamic Product) Intermediate->DAG12 Ring Opening DAG12->Intermediate Reversible

Figure 2: Acid-catalyzed acyl migration mechanism between 1,3-DAG and 1,2-DAG.

By utilizing the NMR methodologies outlined above, researchers can confidently quantify the extent of this migration, ensuring that the 1,3-dinonadecanoin standard remains pure and fit for purpose in rigorous analytical workflows.

Sources

Foundational

The Role of (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate in Lipid Metabolism Studies: A Technical Guide to DAG Quantification

Executive Summary In the rapidly evolving field of lipidomics, the accurate quantification of diacylglycerols (DAGs) is critical for understanding metabolic disorders such as insulin resistance, non-alcoholic fatty liver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of lipidomics, the accurate quantification of diacylglycerols (DAGs) is critical for understanding metabolic disorders such as insulin resistance, non-alcoholic fatty liver disease (NAFLD), and lipotoxicity. (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate , universally referred to in analytical chemistry as 1,3-dinonadecanoin or DG(19:0/0:0/19:0) , serves as a cornerstone molecule in these investigations.

As a synthetic, odd-chain diacylglycerol, 1,3-dinonadecanoin is utilized almost exclusively as an internal standard (IS) for mass spectrometry and chromatography. This whitepaper provides a comprehensive technical framework for drug development professionals and application scientists, detailing the mechanistic rationale, self-validating extraction protocols, and analytical workflows required to leverage 1,3-dinonadecanoin in high-throughput lipidomics.

Chemical Profile & Mechanistic Rationale

Molecular Specifications
  • IUPAC Name: (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

  • Common Names: 1,3-Dinonadecanoin, 1,3-di-19:0 DAG

  • Molecular Formula: C₄₁H₈₀O₅

  • Exact Mass: 652.601 Da

  • CAS Number: 372490-74-9

The Causality Behind Experimental Selection

The selection of 1,3-dinonadecanoin as an internal standard is not arbitrary; it is driven by strict biological and physicochemical principles:

  • The Odd-Chain Advantage (Zero Endogenous Background): Mammalian lipid biosynthesis relies on Fatty Acid Synthase (FASN), which iteratively adds two-carbon units (via malonyl-CoA) to a growing acyl chain. Consequently, physiological lipids are overwhelmingly even-chained (e.g., C16, C18). Because C19:0 fatty acids are virtually absent in mammalian tissues, spiking into a sample guarantees zero background interference during mass spectrometry[1].

  • Thermodynamic Stability & Acyl Migration: DAGs are notoriously unstable during extraction. The acyl chain at the sn-2 position of physiological 1,2-DAGs frequently undergoes spontaneous intramolecular migration to the sn-1 or sn-3 position, particularly under acidic or basic conditions. By utilizing a 1,3-DAG standard, which is already in the thermodynamically favored configuration, analysts establish a stable reference peak that accurately reflects the total DAG pool recovery without confounding isomerization artifacts.

  • Ionization Mimicry: In Electrospray Ionization (ESI), the ionization efficiency of a lipid is dictated by its headgroup and total hydrophobicity. 1,3-dinonadecanoin perfectly mimics the matrix effects and ion suppression profiles of endogenous long-chain saturated and monounsaturated DAGs[2].

Data Presentation: Internal Standard Selection

When designing a targeted lipidomics panel, selecting the correct internal standard is paramount. The table below summarizes the quantitative parameters of common neutral lipid standards.

Table 1: Quantitative Comparison of Internal Standards for Neutral Lipidomics

Internal StandardFormulaExact Mass (Da)Endogenous BackgroundCost/AvailabilityPrimary Application
1,3-Dinonadecanoin C₄₁H₈₀O₅652.601Virtually ZeroModerateAbsolute DAG quantification (LC-MS/MS)
Deuterated DAGs (e.g., d5-DAG) VariesVariesAbsolute ZeroHighHighly specific, multiplexed lipidomics
1,3-Dipentadecanoin C₃₃H₆₄O₅540.475Trace (Dietary)LowGeneral neutral lipid screening

Experimental Protocols: Self-Validating Lipid Extraction

To ensure trustworthiness and E-E-A-T compliance, the following biphasic extraction protocol is designed as a self-validating system . It incorporates built-in quality control metrics to monitor recovery and matrix effects.

Step-by-Step Methodology

Objective: Isolate neutral lipids (DAGs, TAGs) from biological matrices while minimizing acyl migration.

  • Matrix Preparation & Spiking:

    • Aliquot 50 µL of plasma or 20 mg of homogenized liver tissue into a glass vial.

    • Add 50 µL of an Internal Standard mix containing 1 µM 1,3-dinonadecanoin[3].

    • Causality: Spiking the IS before the addition of extraction solvents ensures the standard undergoes the exact same physical and chemical stresses as the endogenous lipids, allowing for mathematically perfect correction of downstream losses.

  • Solvent Addition:

    • Add 1 mL of chilled Dichloromethane/Isopropanol/Methanol (25:10:65, v/v/v)[4].

    • Causality: This specific solvent ratio efficiently disrupts protein-lipid complexes while avoiding the highly acidic conditions of traditional Folch extractions that trigger sn-2 to sn-1/3 acyl migration.

  • Phase Separation:

    • Vortex vigorously for 30 seconds, then add 200 µL of LC-MS grade water to induce phase separation.

    • Centrifuge at 16,000 × g for 15 minutes at 4°C.

    • Causality: Maintaining 4°C minimizes thermodynamic shifts in lipid isomers and prevents the oxidation of polyunsaturated species.

  • Collection and Reconstitution:

    • Extract the lower organic phase using a glass Hamilton syringe.

    • Evaporate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS injection.

  • System Self-Validation Metric:

    • Calculate the absolute peak area of 1,3-dinonadecanoin across all biological samples, extraction blanks, and matrix QCs.

    • Validation Rule: The extraction batch is only validated if the IS peak area Coefficient of Variation (CV) is <15%, proving the absence of variable matrix ion suppression.

LipidomicsWorkflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (1,3-Dinonadecanoin) Sample->Spike Extract Biphasic Extraction (DCM:IPA:MeOH) Spike->Extract Homogenization Separate Phase Separation (Centrifugation at 4°C) Extract->Separate Organic Organic Phase (Neutral Lipids) Separate->Organic Lower Phase LCMS LC-MS/MS Analysis (MRM Mode) Organic->LCMS Dry & Reconstitute Quant Absolute Quantification (Endogenous / IS Ratio) LCMS->Quant Data Processing

Fig 1. Lipid extraction and LC-MS/MS workflow using 1,3-dinonadecanoin as an internal standard.

Applications in Disease Models & Signaling

NAFLD and Lipotoxicity

Non-alcoholic fatty liver disease (NAFLD) progression is characterized by severe lipotoxicity and the accumulation of specific lipid species. Modern metabolomic models rely on to capture the molecular diversity of disease pathogenesis[5]. In studies examining hepatocyte-specific CD36 disruption, researchers successfully utilized 1,2-dinonadecanoin and 1,3-dinonadecanoin to quantify hepatic DAGs, revealing critical shifts in fatty acid composition under high-fat diets[4].

DAG-Mediated Insulin Resistance

The biological imperative for measuring DAGs lies in their role as secondary messengers. Accumulation of intracellular DAGs directly activates Protein Kinase C (PKC) isoforms, which subsequently phosphorylate and inhibit the insulin receptor substrate (IRS-1), leading to systemic insulin resistance. Accurate quantification using 1,3-dinonadecanoin allows researchers to correlate specific DAG chain lengths with the severity of PKC activation.

DAGPathway Stimulus Metabolic Stress Receptor Membrane Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG Cleavage PKC Protein Kinase C (PKC) DAG->PKC Membrane Translocation Pathology Insulin Resistance PKC->Pathology Phosphorylation Cascade

Fig 2. Diacylglycerol (DAG) signaling cascade leading to protein kinase C (PKC) activation.

Emerging Matrices: Fecal Lipidomics

Beyond traditional plasma and tissue analysis, 1,3-dinonadecanoin has proven vital in emerging diagnostic matrices. Recent advancements in flow injection Fourier transform mass spectrometry (FIA-FTMS) have utilized dinonadecanoin to successfully quantify DAG and TAG species in human fecal samples, providing non-invasive insights into gut microbiome lipid metabolism and dietary fat malabsorption[2].

References

  • Huynh, K., et al. "Impact of fish oil supplementation on plasma levels of highly unsaturated fatty acid-containing lipid classes and molecular species in American football athletes." National Institutes of Health (PMC). URL:[Link]

  • Zeng, H., et al. "Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice." National Institutes of Health (PMC). URL:[Link]

  • Fuh, M., et al. "Quantification of diacylglycerol and triacylglycerol species in human fecal samples by flow injection Fourier transform mass spectrometry." National Institutes of Health (PMC). URL:[Link]

  • Barr, J., et al. "Obesity-Dependent Metabolic Signatures Associated with Nonalcoholic Fatty Liver Disease Progression." Journal of Proteome Research (ACS Publications). URL:[Link]

Sources

Exploratory

Thermodynamic Stability of (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate: A Technical Guide to 1,3-Diacylglycerol Dynamics

Target Audience: Lipid Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary In the realm of lipid chemistry and analytical standardiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Lipid Chemists, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

In the realm of lipid chemistry and analytical standardization, (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly referred to as 1,3-dinonadecanoin or 1,3-dinonadecanoylglycerol (CAS: 372490-74-9)—occupies a highly specialized niche[1][2]. As a symmetrical diacylglycerol (DAG) esterified with two odd-chain nonadecanoic acids (C19:0) at the sn-1 and sn-3 positions, it is extensively utilized as an internal standard for the quantification of lipids via HPLC-ELSD and mass spectrometry[1][3]. Because C19:0 fatty acids are virtually absent in mammalian systems, this molecule prevents signal overlap with endogenous even-chain lipids.

However, the utility of 1,3-dinonadecanoin relies entirely on its thermodynamic stability . Diacylglycerols are notoriously susceptible to acyl migration and complex polymorphic phase transitions. As a Senior Application Scientist, I have structured this guide to deconstruct the thermodynamic landscape of 1,3-dinonadecanoin. We will explore the causality behind its structural stability, its unique solid-state polymorphism, and provide self-validating experimental protocols to empirically verify its integrity in laboratory settings.

Structural Thermodynamics: The Drive Toward the 1,3-Isomer

Diacylglycerols exist in two primary regioisomeric forms: 1,2-DAG (and its enantiomer 2,3-DAG) and 1,3-DAG. The defining thermodynamic feature of DAGs is acyl migration —a spontaneous, intramolecular transesterification process where an acyl group migrates between adjacent hydroxyl groups on the glycerol backbone[4].

The Mechanism of Acyl Migration

Acyl migration is initiated by a nucleophilic attack of a free hydroxyl group on the carbonyl carbon of an adjacent ester bond, forming a cyclic orthoester intermediate[4]. In the case of 1,2-DAGs, the migration of the acyl group from the sn-2 position to the sn-3 position is driven by a profound thermodynamic imperative: steric relief .

The sn-1,3 configuration is thermodynamically far more stable than the sn-1,2 configuration because the bulky acyl chains are maximally separated, minimizing steric hindrance[5]. Consequently, the thermodynamic equilibrium of DAG mixtures heavily favors the 1,3-isomer, typically settling at a ratio of 60–70% 1,3-DAG to 30–40% 1,2-DAG in liquid states, and often higher in highly purified systems[5][6].

AcylMigration Node1 1,2-Dinonadecanoyl-rac-glycerol (Kinetically Favored) Node2 Cyclic Orthoester Intermediate (Transition State) Node1->Node2 Nucleophilic Attack (sn-3 OH on sn-2 Carbonyl) Node2->Node1 Reversible Node3 1,3-Dinonadecanoylglycerol (Thermodynamically Stable) Node2->Node3 Ring Opening (Steric Relief) Node3->Node2 Reversible (Slower Rate)

Caption: Thermodynamic pathway of acyl migration from 1,2-DAG to the stable 1,3-DAG via an intermediate.

Solid-State Thermodynamics: Polymorphism of 1,3-DAGs

The thermodynamic stability of 1,3-dinonadecanoin extends beyond its liquid-state regiochemistry into its solid-state crystalline structure. Lipid polymorphism dictates the physical properties (e.g., melting point, solubility, rheology) of excipients and nanoparticles.

Unlike triacylglycerols (TAGs) or 1,2-DAGs, 1,3-DAGs exhibit a highly restricted polymorphic landscape.

  • 1,2-DAGs adopt a "hairpin" configuration and typically crystallize in the less stable α or β′ forms[6][7].

  • 1,3-DAGs , including 1,3-dinonadecanoin, adopt a "V-shaped" molecular configuration. This geometry completely precludes the formation of α or β′ polymorphs[7]. Instead, 1,3-DAGs crystallize exclusively into two types of β forms: a metastable β2​ form and the thermodynamically absolute β1​ form[6][7].

The transition from the isotropic melt to the β1​ state is a classic example of Ostwald's Rule of Stages, where the system temporarily traps itself in the lower-activation-energy β2​ state before annealing into the densely packed, thermodynamically stable β1​ subcell[8].

Polymorphism Melt Isotropic Melt (Liquid State) Beta2 β2 Polymorph (Metastable, V-shaped) Melt->Beta2 Rapid Cooling (Kinetic Trapping) Beta1 β1 Polymorph (Thermodynamically Stable) Melt->Beta1 Slow Crystallization (Thermodynamic Control) Beta2->Beta1 Thermal Annealing (Solid-State Transition) Beta1->Melt High Temp Melting

Caption: Polymorphic crystallization pathways of 1,3-diacylglycerols highlighting the stable β1 form.

Data Presentation: Thermodynamic Parameters

To facilitate formulation design, the quantitative thermodynamic and physicochemical parameters of 1,3-dinonadecanoin are summarized below.

Table 1: Physicochemical Parameters of 1,3-Dinonadecanoin

ParameterValue / CharacteristicCausality / Relevance
Molecular Formula C₄₁H₈₀O₅Long-chain, symmetrical odd-chain DAG[1].
Molecular Weight 653.1 g/mol High molecular weight limits aqueous solubility[1].
Equilibrium Ratio (1,3 vs 1,2) ~ 7:3 to 9:1Steric hindrance at the sn-2 position drives the thermodynamic preference for the 1,3-isomer[5].
Solubility (Ethanol/DMF) ~ 10 mg/mLAprotic and weakly protic solvents are required to prevent solvent-catalyzed acyl migration[1].

Table 2: Polymorphic Phase Characteristics

Isomer TypeAllowed PolymorphsSubcell PackingThermodynamic Stability
1,2-DAG α , β′ HairpinKinetically favored, thermodynamically unstable[7].
1,3-DAG β2​ , β1​ V-shaped β1​ is the absolute thermodynamic minimum[6][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must empirically validate the thermodynamic state of 1,3-dinonadecanoin before utilizing it as an analytical standard. The following protocols are designed as self-validating systems.

Protocol A: Validating Regioisomeric Purity via ¹H-NMR

Chromatographic methods (e.g., silica gel TLC) can inadvertently catalyze acyl migration due to the acidic nature of the stationary phase. Therefore, ¹H-NMR is the gold standard for non-destructive thermodynamic validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 1,3-dinonadecanoin in 0.5 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is an aprotic, non-polar solvent. Using protic solvents (like methanol) or varying the pH can artificially induce acyl migration during the analysis.

  • Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 400 MHz or higher, at 25°C.

  • Self-Validating Integration:

    • Locate the sn-2 methine proton. In a 1,3-DAG , the sn-2 carbon bears a free hydroxyl group, placing the methine proton at ~4.0–4.1 ppm .

    • In a 1,2-DAG , the sn-2 carbon is esterified. The electron-withdrawing effect of the ester carbonyl shifts this methine proton significantly downfield to ~5.0–5.1 ppm .

    • Validation: By integrating the peaks at 4.0 ppm vs 5.0 ppm, the exact thermodynamic ratio of 1,3-DAG to 1,2-DAG is calculated internally, requiring no external calibration curves.

Protocol B: Mapping Polymorphic Stability via DSC

Differential Scanning Calorimetry (DSC) is utilized to map the solid-state thermodynamic transitions of the molecule.

Step-by-Step Methodology:

  • Memory Erasure: Weigh 3–5 mg of the lipid into an aluminum pan. Heat to 90°C and hold for 5 minutes.

    • Causality: This isotropic melt completely erases the thermal history and pre-existing crystal memory of the lipid.

  • Kinetic Trapping: Cool the sample at a rapid rate of 5°C/min down to 0°C.

    • Causality: Rapid cooling prevents the molecules from arranging into the dense β1​ form, kinetically trapping them in the metastable β2​ polymorph.

  • Thermal Annealing (Heating Scan): Heat the sample at a slow rate of 2°C/min back to 90°C.

    • Validation: The thermogram will self-validate the polymorphic theory. You will first observe an exothermic peak (release of energy) as the metastable β2​ form structurally rearranges into the thermodynamically stable β1​ form. This will be followed at a higher temperature by a large endothermic peak representing the final melting of the β1​ crystal[7].

References

  • Source: caymanchem.
  • Source: researchgate.
  • Source: sigmaaldrich.
  • Source: acs.
  • Source: researchgate.
  • Source: researchgate.
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Foundational

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate CAS number and safety data sheet

[label="Chemical Fig 1. Logical causality for selecting 1,3-dinonadecanoin as an internal standard.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Chemical

Fig 1. Logical causality for selecting 1,3-dinonadecanoin as an internal standard.

Validated Experimental Protocols

Lipidomics: Diacylglycerol Quantification via LC-MS/MS

This protocol leverages the Bligh-Dyer principle but is optimized for high-throughput LC-MS/MS.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma (or 10 mg of homogenized tissue) into a glass extraction tube.

  • IS Spiking (Critical Causality Step): Add 10 µL of 1,3-dinonadecanoin working solution (10 µg/mL in methanol). Why? Spiking before solvent addition ensures the IS accounts for any partitioning losses during the liquid-liquid extraction.

  • Solvent Addition: Add 1 mL of Chloroform/Methanol (2:1 v/v). Vortex vigorously for 60 seconds to disrupt lipid-protein complexes.

  • Phase Separation: Add 200 µL of LC-MS grade water to induce biphasic separation. Centrifuge at 3000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate the lower organic (chloroform) phase, which contains the non-polar DAGs and the IS, avoiding the proteinaceous interphase.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1 v/v).

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for target DAGs and the IS.

Lipid_Workflow A 1. Sample Aliquot B 2. Spike IS (1,3-Dinonadecanoin) A->B C 3. LLE Extraction (CHCl3:MeOH) B->C D 4. Phase Separation C->D E 5. LC-MS/MS (MRM Mode) D->E F 6. Quantification E->F

Fig 2. Self-validating lipidomics workflow incorporating early IS spiking.

Biodiesel Quality Control: EN 14105 GC-FID Workflow

In the biodiesel industry, incomplete transesterification leaves residual glycerides that can plug engine filters. The European Standard EN 14105 mandates the use of 1,3-dinonadecanoin as the specific internal standard for quantifying diglycerides .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of the B100 biodiesel sample into a vial.

  • IS Addition: Add a known volume of 1,3-dinonadecanoin standard solution.

  • Derivatization (Critical Causality Step): Add 100 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) and incubate at room temperature for 15 minutes. Why? Glycerides contain free hydroxyl (-OH) groups that cause severe peak tailing and thermal degradation in GC. MSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility and peak symmetry.

  • Dilution: Dilute the derivatized mixture with 8 mL of heptane.

  • GC-FID Analysis: Inject 1 µL via cool on-column injection.

Table 3: Analytical Parameters for GC-FID (EN 14105)
ParameterSpecification / Rationale
Column Metal MXT-Biodiesel TG (15 m x 0.32 mm ID, 0.10 µm). Metal capillary prevents column breakage at the extreme temperatures required to elute heavy triglycerides.
Carrier Gas Hydrogen (H2), constant flow at 7 mL/min.
Injection 1 µL cool on-column. Prevents thermal discrimination of high-boiling-point lipids in the inlet.
Oven Program 50°C (1 min) → 15°C/min to 180°C → 7°C/min to 230°C → 10°C/min to 370°C (hold 5 min).
Detector Flame Ionization Detector (FID) at 380°C.

References

  • Restek Corporation. "Accurate Analysis of Glycerol and Glycerides in Biodiesel Oil Using EN 14105 (2011) and Robust Metal MXT Columns." Restek Resource Hub.[Link]

Protocols & Analytical Methods

Method

Application Note: (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as a Robust Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imperative for Precision in Lipidomics The field of lipidomics, the large-scale study of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Precision in Lipidomics

The field of lipidomics, the large-scale study of lipids in biological systems, is providing profound insights into cellular physiology and disease pathogenesis. Accurate quantification of lipid species is paramount for identifying reliable biomarkers and understanding metabolic dysregulation. However, the analytical workflow, from sample extraction to mass spectrometry (MS) analysis, is susceptible to variations that can compromise data accuracy and reproducibility.[1] Internal standards (IS) are fundamental to mitigating these variabilities, ensuring robust and reliable quantification.[1] An ideal internal standard should be chemically similar to the analytes of interest but structurally distinct and not naturally present in the biological sample.[1]

This application note details the use of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, a diacylglycerol (DAG) containing two C19:0 fatty acid chains, as an internal standard for the quantitative analysis of diacylglycerols and other lipid classes in complex biological matrices. Its odd-chain fatty acid composition makes it exceedingly rare in most biological systems, a key attribute for an effective internal standard.[1]

Rationale for (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as an Internal Standard

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate offers several advantages:

  • Structural Similarity: As a diacylglycerol, it mimics the physicochemical properties of endogenous DAGs, ensuring similar behavior during lipid extraction and ionization in the mass spectrometer.

  • Non-Endogenous Nature: Lipids containing odd-chain fatty acids, such as nonadecanoic acid (C19:0), are either absent or present at negligible levels in most mammalian and plant tissues.[1] This minimizes the risk of interference from endogenous lipids, a crucial requirement for an internal standard.[2]

  • Broad Applicability: While ideal for quantifying diacylglycerols, its utility can extend to normalizing other lipid classes when class-specific internal standards are unavailable, provided that proper validation is performed.

Experimental Workflow Overview

The successful application of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as an internal standard involves a systematic workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate IS Sample->Spike Add known amount Extraction Lipid Extraction (e.g., Folch or MTBE method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing LCMS->Data Peak Integration Normalization Normalization to IS Data->Normalization Quantification Absolute/Relative Quantification Normalization->Quantification

Figure 1: A high-level overview of the experimental workflow for lipid quantification using an internal standard.

Detailed Protocols

Protocol 1: Preparation of Internal Standard Stock Solution

Consistent and accurate preparation of the internal standard stock solution is critical for reliable quantification.

Materials:

  • (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

  • High-purity solvent (e.g., chloroform:methanol 2:1, v/v)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

Procedure:

  • Accurately weigh a precise amount of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate.

  • Dissolve the weighed standard in the chosen solvent in a volumetric flask to achieve a final concentration of, for example, 1 mg/mL.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in an amber glass vial at -20°C to prevent degradation.

Protocol 2: Lipid Extraction from Biological Samples

This protocol outlines a general lipid extraction procedure using a modified Bligh and Dyer method.[3] The internal standard is added at the beginning of the extraction process to account for lipid loss during sample preparation.

Materials:

  • Biological sample (e.g., 50 mg of tissue or 100 µL of plasma)

  • Internal Standard working solution (diluted from the stock solution)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

Procedure:

  • Homogenize the tissue sample in methanol. For plasma samples, add directly to the solvent mixture.

  • Add a known amount of the (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate internal standard working solution to the homogenate. The amount should be optimized to be within the linear range of the instrument's response and comparable to the endogenous lipids of interest.[2]

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile:isopropanol 1:1, v/v).

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of diacylglycerols by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. Optimization will be required for specific instrumentation and applications.

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[1]
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[1]
Flow Rate 0.4 mL/min
Column Temperature 55°C[1]
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Acquisition Full scan with data-dependent MS/MS
Collision Energy Ramped or fixed, optimized for DAG fragmentation

Data Analysis and Quantification

The fundamental principle of internal standardization is to use the ratio of the analyte signal to the internal standard signal for quantification.

data_analysis cluster_raw_data Raw Data cluster_processing Data Processing cluster_calculation Quantification Raw LC-MS/MS Data Files PeakPicking Peak Picking & Integration Raw->PeakPicking IS_Integration Integrate IS Peak Area PeakPicking->IS_Integration Analyte_Integration Integrate Analyte Peak Area PeakPicking->Analyte_Integration Ratio Calculate Area Ratio: (Analyte Area / IS Area) IS_Integration->Ratio Analyte_Integration->Ratio Concentration Determine Concentration Ratio->Concentration Using Response Factor

Figure 2: The data analysis workflow for quantification using an internal standard.

Quantification Formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The Response Factor (RF) accounts for differences in ionization efficiency between the analyte and the internal standard. For relative quantification, an RF of 1 can be assumed if the analyte and IS are structurally very similar. For absolute quantification, a calibration curve should be generated using authentic standards.

Validation and Quality Control

To ensure the integrity of the quantitative data, the following validation steps are recommended:

  • Linearity: Establish the linear dynamic range of the assay for both the analyte and the internal standard.

  • Precision and Accuracy: Assess the intra- and inter-day precision and accuracy using quality control (QC) samples.[5]

  • Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.[1]

  • Stability: Determine the stability of the internal standard in the stock solution and in processed samples under various storage conditions.

Conclusion

References

  • Görbe, T., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9991-10001. Retrieved from [Link]

  • Wang, M., Han, X. (2017). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 36(6), 693-714. Retrieved from [Link]

  • Görbe, T., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]

  • Han, X., Gross, R. W. (2007). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. Analytical Chemistry, 79(4), 1434-1442. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Extraction of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate from Biological Tissues

Introduction: Unveiling the Significance of a Key Diacylglycerol (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, a specific diacylglycerol (DAG), is a lipid molecule of significant interest in various fields of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Significance of a Key Diacylglycerol

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, a specific diacylglycerol (DAG), is a lipid molecule of significant interest in various fields of biological research, from cellular signaling to metabolic studies. Diacylglycerols are pivotal second messengers in a multitude of cellular signaling pathways and serve as key intermediates in the biosynthesis and metabolism of glycerolipids. The accurate and efficient extraction of these molecules from complex biological matrices is a critical first step for any downstream analysis, be it for biomarker discovery, drug development, or fundamental research.

This comprehensive guide provides detailed protocols and expert insights into the extraction of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate from biological tissues. We will delve into the rationale behind the selection of specific methodologies, offering a robust framework for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

Understanding the Analyte: (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a diacylglycerol with the chemical formula C₂₂H₄₄O₄. Its structure consists of a glycerol backbone with two nonadecanoic acid molecules attached via ester linkages at the sn-1 and sn-3 positions, and a hydroxyl group at the sn-2 position. The long-chain saturated fatty acids confer a nonpolar character to the molecule, dictating its solubility and the choice of extraction solvents.

Core Principles of Lipid Extraction from Biological Tissues

The extraction of lipids from biological tissues is predicated on the principle of disrupting the complex lipid-protein interactions within cell membranes and solubilizing the lipids in an appropriate organic solvent.[1] The ideal solvent system should be able to penetrate the tissue matrix, dissociate lipids from proteins, and effectively solvate the target lipid class while minimizing the co-extraction of non-lipid contaminants.

The most widely accepted and validated methods for total lipid extraction are the Folch and Bligh-Dyer methods, both of which utilize a chloroform and methanol solvent system.[2] Methanol, a polar solvent, serves to denature proteins and disrupt hydrogen bonds between lipids and proteins, while chloroform, a nonpolar solvent, readily dissolves the liberated lipids.[2] The addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase containing polar non-lipid components and a lower organic phase enriched with lipids.[3]

Recommended Extraction Protocols

The choice between the Folch and Bligh-Dyer methods often depends on the water content and the total lipid percentage of the tissue sample. The Folch method is generally preferred for tissues with higher lipid content (>2%), while the Bligh-Dyer method is more suitable for samples with lower lipid content and higher water content.[4]

Protocol 1: Modified Folch Method for High-Lipid Tissues

This protocol is an adaptation of the classic Folch method, optimized for the efficient extraction of diacylglycerols from tissues with a significant lipid component.

Materials:

  • Biological tissue (e.g., adipose, liver)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Homogenizer (e.g., Potter-Elvehjem, bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator or rotary evaporator

Procedure:

  • Tissue Homogenization: Weigh approximately 1 gram of fresh or frozen tissue and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize the tissue thoroughly until a uniform suspension is achieved.[5]

  • Incubation: Transfer the homogenate to a glass centrifuge tube. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid extraction.[5]

  • Phase Separation: Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the homogenate.[5] Vortex the mixture for 30 seconds and then centrifuge at 2,000 rpm for 10 minutes at 4°C to facilitate phase separation.[6]

  • Collection of the Organic Phase: After centrifugation, two distinct phases will be visible. The lower phase is the chloroform layer containing the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Washing the Organic Phase: To remove any remaining non-lipid contaminants, add 2 mL of a 1:1 (v/v) methanol:water solution to the chloroform phase, being careful not to disturb the interface. Centrifuge again at 2,000 rpm for 5 minutes.

  • Final Collection: Carefully remove the upper wash phase. Transfer the lower chloroform phase containing the purified lipid extract to a clean glass tube.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.[7]

  • Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C until further analysis.

Protocol 2: Modified Bligh-Dyer Method for Low-Lipid Tissues

This protocol is a modification of the Bligh-Dyer method, ideal for tissues with lower lipid content and higher water content.

Materials:

  • Biological tissue (e.g., muscle, brain)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Tissue Homogenization: Weigh approximately 1 gram of tissue and homogenize it in 3 mL of a 1:2 (v/v) chloroform:methanol mixture.

  • Formation of a Biphasic System: To the homogenate, add 1 mL of chloroform and vortex thoroughly. Then, add 1 mL of deionized water and vortex again to induce phase separation. The final solvent ratio will be approximately 2:2:1.8 (chloroform:methanol:water).

  • Centrifugation: Centrifuge the mixture at 2,000 rpm for 10 minutes at 4°C.

  • Collection of the Organic Phase: The lower chloroform layer contains the lipids. Carefully collect this layer, avoiding the upper aqueous phase and the protein interface.

  • Re-extraction (Optional but Recommended): To maximize the recovery of lipids, the upper aqueous phase and the protein pellet can be re-extracted with 2 mL of chloroform. Centrifuge again and combine the lower chloroform phase with the initial extract.

  • Solvent Evaporation and Storage: Dry the combined chloroform extracts under a stream of nitrogen and store at -80°C.

Post-Extraction Purification: Solid-Phase Extraction (SPE)

For applications requiring a higher purity of diacylglycerols, a solid-phase extraction (SPE) step can be incorporated after the initial liquid-liquid extraction. This is particularly useful for removing other neutral lipids and interfering compounds. A diol-bonded silica column is effective for this purpose.[8]

Materials:

  • Dried lipid extract

  • Diol-bonded silica SPE cartridge

  • Hexane (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Methanol (HPLC grade)

  • SPE manifold

Procedure:

  • Column Conditioning: Condition the diol-bonded silica SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through the column.

  • Sample Loading: Re-dissolve the dried lipid extract in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute and discard neutral lipids such as cholesterol esters and triacylglycerols by washing the column with 10 mL of a 98:2 (v/v) hexane:MTBE mixture.

  • Elution of Diacylglycerols: Elute the diacylglycerol fraction with 10 mL of a 90:10 (v/v) hexane:MTBE mixture.

  • Solvent Evaporation: Collect the eluate containing the diacylglycerols and evaporate the solvent under a stream of nitrogen.

  • Storage: Store the purified diacylglycerol fraction at -80°C.

Workflow Visualization

Extraction_and_Purification_Workflow Tissue Biological Tissue Sample Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Phase_Separation Phase Separation (Addition of Saline/Water) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Aqueous_Phase Upper Aqueous Phase (Discard) Centrifugation->Aqueous_Phase Separate Organic_Phase Lower Organic Phase (Lipid Extract) Centrifugation->Organic_Phase Collect Drying Solvent Evaporation Organic_Phase->Drying Crude_Extract Crude Lipid Extract Drying->Crude_Extract Sample_Loading Sample Loading Crude_Extract->Sample_Loading Optional Purification SPE_Conditioning SPE Column Conditioning SPE_Conditioning->Sample_Loading Wash Wash (Elute Neutral Lipids) Sample_Loading->Wash Elution Elution of Diacylglycerols Wash->Elution Purified_DAGs Purified Diacylglycerol Fraction Elution->Purified_DAGs Final_Drying Final Solvent Evaporation Purified_DAGs->Final_Drying Analysis Downstream Analysis (e.g., LC-MS/MS) Final_Drying->Analysis

Caption: Workflow for the extraction and purification of diacylglycerols.

Derivatization for Enhanced LC-MS/MS Analysis

The analysis of diacylglycerols by electrospray ionization mass spectrometry (ESI-MS) can be challenging due to their low ionization efficiency. Derivatization of the free hydroxyl group can introduce a permanent positive charge, significantly enhancing the signal intensity.[9]

Protocol: Derivatization with N,N-dimethylglycine (DMG)

This protocol describes the derivatization of the hydroxyl group of diacylglycerols with N,N-dimethylglycine (DMG) to improve their detection by LC-MS/MS.[10]

Materials:

  • Purified diacylglycerol extract

  • N,N-dimethylglycine (DMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Chloroform

  • Methanol

  • Ammonium hydroxide (25 mM)

Procedure:

  • Reaction Setup: In a clean glass vial, dissolve the dried diacylglycerol extract in 1 mL of anhydrous dichloromethane.

  • Addition of Reagents: Add a 10-fold molar excess of DMG, DCC, and a catalytic amount of DMAP to the solution.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding 3 mL of a 1:1 (v/v) chloroform:methanol mixture, followed by 1.5 mL of 25 mM ammonium hydroxide.[10] Vortex for 1 minute.

  • Extraction of Derivatized DAGs: Centrifuge the mixture to separate the phases. Collect the lower chloroform layer containing the derivatized diacylglycerols.

  • Washing: Wash the chloroform layer with 1.5 mL of water to remove any remaining reagents.

  • Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen. Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis (e.g., 90% isopropanol with 10% acetonitrile).

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of derivatized diacylglycerols.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size) is suitable for separating the different diacylglycerol species.[11]

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more nonpolar diacylglycerols.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 55°C.[11]

MS/MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the DMG-derivatized diacylglycerol. The product ion will be the characteristic neutral loss of the DMG label (103 Da).[11]

Comparison of Extraction Methods

MethodAdvantagesDisadvantagesBest Suited For
Modified Folch High recovery for a broad range of lipids. Well-established and widely used.[5]Requires larger solvent volumes. Chloroform is a hazardous solvent.[2]Tissues with high lipid content (>2%).[4]
Modified Bligh-Dyer Uses smaller solvent volumes.[7] Faster than the Folch method.May have lower recovery for very high lipid content samples.[4]Tissues with low lipid content and high water content.
SPE Purification Increases purity of the target analyte.[8] Removes interfering lipid species.Adds an extra step to the workflow. Potential for sample loss.Applications requiring high purity of diacylglycerols.

Conclusion and Best Practices

The successful extraction of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate from biological tissues is a foundational step for accurate downstream analysis. The choice of the primary extraction method, either the Folch or Bligh-Dyer technique, should be guided by the specific characteristics of the tissue sample. For enhanced purity, particularly for sensitive analytical techniques like LC-MS/MS, the inclusion of a solid-phase extraction step is highly recommended. Furthermore, derivatization of the diacylglycerol hydroxyl group can significantly improve ionization efficiency and analytical sensitivity. By following these detailed protocols and understanding the underlying principles, researchers can confidently and reproducibly extract this important lipid molecule for their scientific investigations.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.
  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of biological chemistry, 226(1), 497–509.
  • Iverson, S. J., Lang, S. L., & Cooper, M. H. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283–1287.
  • Jiang, X., Wang, X., & Han, X. (2010). Characterization and quantification of diacylglycerol species in biological extracts after one-step derivatization: a shotgun lipidomics approach. Journal of the American Society for Mass Spectrometry, 21(5), 852–861.
  • Li, Y. L., Su, X., Stahl, P. D., & Gross, M. L. (2007). Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization. Analytical chemistry, 79(4), 1569–1574.
  • Liu, Y. D., Liu, H. J., & Gong, G. W. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1062118.
  • López-López, A., Castellote-Bargalló, A. I., & López-Sabater, M. C. (2001). Determination of the molecular species composition of diacylglycerols in human adipose tissue by solid-phase extraction and gas chromatography on a polar phase. Journal of chromatography.
  • Murphy, R. C., & James, P. F. (2011). Analysis of diacylglycerol molecular species in cellular lipid extracts by normal-phase LC-electrospray mass spectrometry. Journal of lipid research, 52(7), 1363–1371.
  • Nishijo, N., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry.
  • Ulmer, C. Z., Jones, C. M., Yost, R. A., Garrett, T. J., & Bowden, J. A. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Analytica chimica acta, 1037, 351–357.
  • Vertex AI Search. (2024). Neutral Lipid Extraction by the Method of Bligh-Dyer.
  • RockEDU Science Outreach. (n.d.).
  • Cyberlipid. (n.d.). General procedure.
  • PubMed. (2001).
  • Slideshare. (n.d.). Lipid extraction by folch method.
  • PubMed. (1998).
  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids.
  • Phenomenex. (2024). The Complete Guide to Solid Phase Extraction (SPE).
  • Avanti Polar Lipids. (2019). Solvent Challenges Associated with the Storing and Extraction of Lipids.
  • BroadPharm. (n.d.). Nonadecanoic acid, 2,3-dihydroxypropyl ester.
  • NIST. (n.d.). Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester.

Sources

Method

Application Note: Chromatographic Separation and Quantification of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Introduction and Chemical Rationale (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, commonly referred to as 1,3-dinonadecanoin or DG(19:0/0:0/19:0) (CAS 372490-74-9), is a synthetic, symmetric diacylglycerol (DAG) wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, commonly referred to as 1,3-dinonadecanoin or DG(19:0/0:0/19:0) (CAS 372490-74-9), is a synthetic, symmetric diacylglycerol (DAG) with a molecular weight of 653.07 Da . Structurally, it features a glycerol backbone with two odd-chain nonadecanoic acids (C19:0) esterified at the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free.

The Causality of Experimental Choice: Why use an odd-chain DAG? Endogenous lipids in mammalian and plant tissues overwhelmingly consist of even-chain fatty acids (e.g., C16:0, C18:1, C20:4). Because C19:0 fatty acids are virtually absent in nature, 1,3-dinonadecanoin serves as an ideal internal standard (IS) for lipidomics. It guarantees no co-elution or isobaric interference with endogenous species, enabling precise absolute quantification of DAGs in complex biological matrices and dairy products .

Chromatographic separation of DAGs presents two primary challenges:

  • Lack of Chromophores: DAGs do not absorb UV light efficiently above 205 nm, rendering standard UV/Vis detection highly susceptible to baseline drift during gradient elution.

  • Acyl Migration: 1,2-DAGs and 1,3-DAGs exist in a dynamic equilibrium. Protic solvents, heat, and extreme pH can catalyze the migration of the acyl chain between the sn-2 and sn-1/3 positions [[1]]([Link]).

Pre-Analytical Workflow: Extraction and SPE Fractionation

Direct injection of crude lipid extracts into an LC system leads to column saturation by triacylglycerols (TAGs) and severe MS ion suppression from polar phospholipids. Fractionation via normal-phase SPE is a critical prerequisite.

Protocol 1: Modified Bligh-Dyer Extraction and SPE Cleanup

Note: All extraction steps must be performed at 4°C to suppress thermodynamically driven acyl migration.

  • Tissue Homogenization & Spiking: Weigh ~30 mg of tissue. Spike the sample with 1,3-dinonadecanoin IS (e.g., 1 nmol/mg wet weight) prior to extraction to account for all downstream losses .

  • Liquid-Liquid Extraction: Homogenize the tissue in 3 mL of Chloroform/Methanol (1:2, v/v). Add 1 mL of Chloroform and 1 mL of 50 mM NaCl (aqueous) to induce phase separation. The NaCl prevents emulsion formation and drives neutral lipids into the lower organic phase .

  • Phase Recovery: Centrifuge at 2,000 x g for 10 min. Extract the lower organic phase and dry it under a gentle stream of nitrogen gas.

  • SPE Conditioning: Condition a 500 mg Aminopropyl (NH2) SPE cartridge with 5 mL of Hexane.

  • Fractionation:

    • Step 1 (Waste): Load the dried extract reconstituted in 1 mL Hexane. Wash with 5 mL Hexane/Ethyl Acetate (85:15, v/v) to elute TAGs and cholesterol esters.

    • Step 2 (Target): Elute the DAG fraction (including the 1,3-dinonadecanoin IS) with 4 mL of Chloroform/Methanol (23:1, v/v) .

    • Step 3 (Polar Waste): Elute remaining phospholipids with 4 mL of pure Methanol.

  • Reconstitution: Dry the Target fraction under nitrogen and reconstitute in 100 µL of Methanol/Isopropanol (1:1, v/v) for LC injection.

SPE_Workflow Start Biological Matrix + 1,3-Dinonadecanoin (IS) Extract Liquid-Liquid Extraction (Bligh-Dyer with 50mM NaCl) Start->Extract Spiking & Extraction SPE Aminopropyl (NH2) SPE Column Conditioned with Hexane Extract->SPE Load Organic Phase Waste Fraction 1: Neutral Lipids (TAGs) Elution: Hexane/Ethyl Acetate SPE->Waste Step 1 Target Fraction 2: Diacylglycerols (DAGs) Elution: Chloroform/Methanol SPE->Target Step 2 Polar Fraction 3: Phospholipids Elution: Pure Methanol SPE->Polar Step 3

Figure 1: Solid-Phase Extraction workflow for the isolation of diacylglycerols.

Chromatographic Modalities

The choice of chromatographic technique depends on the required sensitivity and the nature of the matrix.

Table 1: Comparison of Chromatographic Separation Modalities for DAGs
TechniqueDetectorPrimary Use CaseAdvantagesLimitations
RP-HPLC ELSD / CADDairy/Food Analysis, Synthetic Milk Fat Universal mass detection; ignores optical properties; robust for QA/QC.Lower sensitivity than MS; non-linear calibration curve requires log-log fitting.
RP-LC ESI-MS/MSHigh-Sensitivity Lipidomics, Cell Culture Extreme sensitivity (fmol range); structural elucidation via MRM transitions.Susceptible to matrix ion suppression; requires stable isotope or odd-chain IS.
GC FID / MSBiodiesel Analysis (EN 14105)High resolution of positional isomers.Requires mandatory silylation derivatization to increase volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

For biological samples, LC-MS/MS provides unparalleled specificity.

The Causality of Experimental Choice:

  • Column Selection: A C8 column is preferred over a C18 column. Highly lipophilic molecules like 1,3-dinonadecanoin (38 total acyl carbons) retain too strongly on C18 phases, leading to peak tailing and carryover. A C8 column provides sufficient hydrophobic interaction for separation by Equivalent Carbon Number (ECN) while ensuring quantitative elution within a 14-minute run .

  • Buffer Selection: The addition of 10 mM Ammonium Acetate to the mobile phase is critical. It forces the formation of a permanently charged [M + NH4]+ adduct (m/z 670.6), eliminating the reliance on unpredictable protonation ([M + H]+) or sodium adducts ([M + Na]+), thereby vastly improving ionization efficiency .

Protocol 2: LC-MS/MS Method
  • Column: C8 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics for lipophilic DAGs).

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: Water containing 10 mM Ammonium Acetate.

  • Mobile Phase B: Methanol containing 10 mM Ammonium Acetate .

Table 2: LC-MS/MS Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.55050
2.00.52080
10.00.50100
12.00.50100
12.10.55050
14.00.55050
Mass Spectrometry Parameters (Positive ESI)

Upon Collision-Induced Dissociation (CID), the [M + NH4]+ precursor ion undergoes a characteristic neutral loss of ammonia and water to form [M + H - H2O]+, and a secondary loss of one nonadecanoic acid chain to form the highly stable acylium-like ion [M + H - C19:0]+.

  • Precursor Ion (Q1): m/z 670.6 [M + NH4]+

  • Quantifier Transition (Q3): m/z 670.6 → 355.3 [M + H - C19:0]+

  • Qualifier Transition (Q3): m/z 670.6 → 635.6 [M + H - H2O]+

MS_Pathway N1 1,3-Dinonadecanoin (MW: 653.07 Da) N2 ESI(+) Source (+ Ammonium Acetate) N1->N2 N3 Precursor Ion [M + NH4]+ m/z 670.6 N2->N3 Adduct Formation N4 Collision Cell (CID) N3->N4 MS1 Isolation N5 Product Ion 1 [M + H - H2O]+ m/z 635.6 N4->N5 Neutral Loss (-NH3, -H2O) N6 Product Ion 2 [M + H - C19:0]+ m/z 355.3 N4->N6 Acyl Loss (-NH3, -FA)

Figure 2: ESI-MS/MS ionization and fragmentation pathway for 1,3-dinonadecanoin.

System Suitability and Protocol Validation (Self-Validating System)

To guarantee scientific integrity and trustworthiness, every analytical batch must be treated as a self-validating system. Implement the following injections prior to sample analysis:

  • Solvent Blank: Inject reconstitution solvent to verify the absence of column carryover from previous lipophilic injections.

  • Matrix Blank (Unspiked): Inject an extracted biological sample without the 1,3-dinonadecanoin IS. This validates that the matrix contains no endogenous isobaric interferences at m/z 670.6 → 355.3.

  • Pre-Extraction vs. Post-Extraction Spikes:

    • Spike 1,3-dinonadecanoin into the matrix before Bligh-Dyer extraction.

    • Spike 1,3-dinonadecanoin into a blank matrix extract after SPE.

    • Causality: Comparing the peak areas of these two spikes isolates the physical extraction recovery (SPE efficiency) from the absolute matrix effect (MS ion suppression). Acceptable SPE recovery for DAGs should be >85%.

References

  • Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Semantic Scholar.[Link][2]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. ACS Publications. [Link][1]

  • Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry. PMC / NIH.[Link][3]

Sources

Application

Application Note: Incorporation of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as an Orthogonal Tracer in Lipid Nanoparticle Formulations

Target Audience: Researchers, Formulation Scientists, and PK/PD Bioanalytical Specialists. Focus: Advanced LC-MS/MS tracking of Lipid Nanoparticle (LNP) biodistribution using non-endogenous odd-chain lipid tracers.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and PK/PD Bioanalytical Specialists. Focus: Advanced LC-MS/MS tracking of Lipid Nanoparticle (LNP) biodistribution using non-endogenous odd-chain lipid tracers.

Mechanistic Rationale: The Endogenous Background Problem

Evaluating the pharmacokinetics (PK), biodistribution (BD), and lipid shedding of Lipid Nanoparticles (LNPs) in vivo is a fundamental challenge in drug development. Standard structural lipids used in LNP formulations—such as distearoylphosphatidylcholine (DSPC) and cholesterol—are highly abundant in mammalian tissues. Consequently, attempting to quantify intact LNP delivery to target organs via LC-MS/MS suffers from overwhelming endogenous background noise, making it difficult to distinguish administered LNP components from native cell membranes ()[1].

While fluorescent dyes (e.g., DiI, DiO) are commonly used as surrogates for biodistribution, their bulky aromatic structures can drastically alter the biophysical properties of the LNP. They often shift the particle size, alter the apparent pKa, and change cellular uptake dynamics, leading to artifactual data.

The Odd-Chain Solution

To circumvent these issues, we utilize (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (IUPAC), commonly known as 1,3-Dinonadecanoin (CAS: 372490-74-9), as a "silent" orthogonal tracer.

The Causality of Choice: Mammalian lipid metabolism predominantly synthesizes even-chain fatty acids (C16, C18). Odd-chain fatty acids, particularly C19:0, are virtually absent in mammalian biology, making them ideal internal standards for lipidomics ()[2]. 1,3-Dinonadecanoin has been validated as a robust analytical standard for lipid quantification (). By incorporating just 1 mol% of this neutral diacylglycerol (DAG) into the LNP lipid phase, it seamlessly partitions into the hydrophobic core and lipid interface without perturbing the LNP's structural integrity or surface charge. Post-administration, tissues can be extracted and analyzed via LC-MS/MS, yielding a near-zero background signal and drastically improving the Limit of Detection (LOD).

Experimental Protocols

As a self-validating system, this protocol requires the parallel generation of a "Blank LNP" (without tracer). If the addition of the tracer shifts the Z-average size by >5 nm or increases the Polydispersity Index (PDI) by >0.05, the formulation has been biophysically perturbed, and the tracer molarity must be titrated down.

Phase 1: Lipid Phase Preparation
  • Prepare individual lipid stocks in anhydrous ethanol (typically at 10-50 mg/mL).

  • Formulate the lipid mix using a modified molar ratio. To maintain the hydrophobic balance of the LNP, substitute 1.0 mol% of cholesterol with 1,3-Dinonadecanoin. Do not substitute the ionizable lipid, as this will impact mRNA encapsulation efficiency.

  • Vortex the lipid mixture thoroughly and warm to 37°C to ensure complete dissolution of the C19-DAG.

Phase 2: Microfluidic Mixing & Dialysis
  • Prepare the aqueous phase containing the mRNA payload in 50 mM Citrate Buffer (pH 4.0) at an N:P ratio of 6:1.

  • Using a microfluidic mixing platform (e.g., Precision NanoSystems Ignite), combine the aqueous and lipid phases at a 3:1 Flow Rate Ratio (FRR) and a Total Flow Rate (TFR) of 12 mL/min.

  • Immediately dialyze the resulting LNPs against 100 volumes of 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO Slide-A-Lyzer cassette. This step removes ethanol and neutralizes the pH, driving the final self-assembly of the solid lipid core.

Phase 3: Tissue Extraction & LC-MS/MS Preparation
  • Following in vivo administration (e.g., IV injection) and tissue harvesting, homogenize 50 mg of the target tissue in 500 µL of LC-MS grade water using bead-beating.

  • Critical Spike-in Control: Add 10 µL of a deuterated internal standard (e.g., d5-DAG or SPLASH Lipidomix) to the homogenate before extraction. This allows you to calculate absolute extraction recovery and account for matrix suppression.

  • Perform a modified Folch extraction: Add 1.5 mL of Chloroform:Methanol (2:1 v/v). Vortex aggressively for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully extract the lower organic phase, dry completely under a gentle stream of nitrogen gas, and reconstitute in 100 µL of Isopropanol:Methanol (1:1 v/v) for LC-MS/MS injection.

Data Presentation & Quality Control

Table 1: Standard vs. Tracer-Incorporated LNP Formulation Molar Ratios

ComponentBiophysical FunctionStandard LNP (mol%)Tracer LNP (mol%)
Ionizable Lipid mRNA Encapsulation & Endosomal Escape50.050.0
Cholesterol Structural Stability & Membrane Fluidity38.537.5
DSPC Helper Lipid / Bilayer Formation10.010.0
PEG-Lipid Steric Stabilization & Circulation Half-life1.51.5
1,3-Dinonadecanoin Orthogonal LC-MS/MS Tracer 0.0 1.0

Table 2: Expected Physicochemical Properties (Self-Validation Criteria)

ParameterStandard LNPTracer LNP (Acceptable Range)Failure Condition
Z-Average Size 75.0 ± 5.0 nm75.0 ± 5.0 nmShift > 5 nm
Polydispersity (PDI) < 0.15< 0.15Increase > 0.05
Encapsulation (EE%) > 95%> 95%Drop > 2%
Apparent pKa 6.2 - 6.56.2 - 6.5Shift > 0.1 units

Table 3: LC-MS/MS MRM Parameters for 1,3-Dinonadecanoin

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion (m/z) 671.1 [M+NH4]+
Product Ion (m/z) 355.3 [M - RCOOH]+ (Typical DAG fragment)
Collision Energy (CE) 20 eV
Cone Voltage 35 V

Workflow Visualization

LNP_Workflow A 1. Lipid Phase Prep (+ 1,3-Dinonadecanoin) B 2. Microfluidic Mixing (mRNA + Lipids) A->B Ethanol Phase C 3. QC Characterization (DLS, RiboGreen) B->C Dialysis D 4. In Vivo Dosing (IV/IM Injection) C->D Validated LNP E 5. Tissue Extraction (Folch Method) D->E Time-course F 6. LC-MS/MS Analysis (C19-DAG MRM) E->F Organic Extract

Figure 1: End-to-end workflow for formulating, administering, and tracking 1,3-Dinonadecanoin LNPs.

References

  • Avalli, A., & Contarini, G. (2005). Determination of phospholipids in dairy products by SPE/HPLC/ELSD. Journal of Chromatography A, 1071(1-2), 185-190.[Link]

  • Munjoma, N. C., et al. (2022). High Throughput LC-MS Platform for Large Scale Screening of Bioactive Polar Lipids in Human Plasma and Serum. Journal of Proteome Research, 21(11), 2734-2746.[Link]

  • Zhang, J., et al. (2024). Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse. Bioanalysis, 16(12), 681-695.[Link]

Sources

Method

Application Note: Advanced Sample Preparation and Quantification Protocols Using (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Introduction & Mechanistic Rationale In complex lipidomics workflows and industrial glyceride analyses, matrix effects and extraction variability present significant analytical challenges. The compound (2-Hydroxy-3-nonad...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In complex lipidomics workflows and industrial glyceride analyses, matrix effects and extraction variability present significant analytical challenges. The compound (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly referred to by its IUPAC simplified name, 1,3-dinonadecanoin —serves as an indispensable internal standard (ISTD) for the absolute quantification of diacylglycerols (DAGs) and triacylglycerols (TAGs)[1].

As an application scientist, I select this specific standard based on three foundational mechanistic principles:

  • Biological Absence (Zero Background): Nonadecanoic acid (C19:0) is an odd-chain fatty acid that is virtually absent in mammalian tissues and plant-derived biofuels[2]. This guarantees that the analytical peak of the internal standard will not suffer from endogenous isobaric interference, providing a pristine baseline for quantification.

  • Structural Mimicry: As a diglyceride, (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate perfectly mimics the thermodynamic partitioning behavior of endogenous DAGs during liquid-liquid extraction (LLE). It controls for phase-separation losses that single-chain fatty acids or non-lipid standards simply cannot replicate.

  • Ion Suppression Correction: In LC-MS/MS, co-eluting matrix components (like phospholipids or salts) suppress target ionization. Spiking this standard at a known concentration allows for the calculation of a dynamic response factor that normalizes these matrix effects, rendering the protocol a self-validating system[3].

Physicochemical Properties

To ensure accurate molar calculations during stock preparation, reference the quantitative data summarized in Table 1 .

Table 1: Physicochemical Properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

ParameterSpecification
Common Name 1,3-Dinonadecanoin
CAS Number 372490-74-9[1]
Molecular Formula C₄₁H₈₀O₅[1]
Molecular Weight 653.07 g/mol [1]
Exact Mass 652.601 Da[1]
SMILES CCCCCCCCCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCCCCCCCCC[1]
Solubility Chloroform, Dichloromethane, MTBE, Methanol (heated)

Workflow & Logical Relationships

The following diagrams illustrate the physical workflow and the mathematical logic behind using this internal standard to guarantee data integrity.

LipidomicsWorkflow Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate Sample->Spike Homogenization Homogenization (MeOH/H2O) Spike->Homogenization Extraction Liquid-Liquid Extraction (MTBE Method) Homogenization->Extraction PhaseSep Phase Separation (Centrifugation) Extraction->PhaseSep Organic Organic Phase Recovery (Lipid Extract) PhaseSep->Organic Evaporation Nitrogen Evaporation & Reconstitution Organic->Evaporation LCMS LC-MS/MS or GC-FID (Quantification) Evaporation->LCMS

Figure 1: Standardized lipidomics extraction workflow using early-stage ISTD spiking.

ISTD_Logic RawData Raw MS/MS Peak Area (Endogenous DAGs/TAGs) Ratio Calculate Area Ratio (Endogenous / ISTD) RawData->Ratio ISTDData 1,3-Dinonadecanoin Peak Area (Known Concentration) ISTDData->Ratio MatrixEffect Ion Suppression & Matrix Effects MatrixEffect->RawData MatrixEffect->ISTDData ExtractionLoss Extraction Efficiency & Sample Loss ExtractionLoss->RawData ExtractionLoss->ISTDData Normalized Absolute Quantification (Self-Validating Output) Ratio->Normalized

Figure 2: Logical causality of internal standard normalization mitigating experimental errors.

Experimental Protocols

Protocol A: Mammalian Tissue Lipid Extraction (Modified MTBE Method)

Designed for LC-MS/MS profiling of metabolic disorders, such as investigating [4] or [3].

Self-Validating System Check: By establishing a strict acceptance criterion (e.g., ISTD recovery must be 80-120% of the neat standard), this protocol acts as a self-validating system. Any sample failing this threshold is flagged for re-extraction, ensuring absolute trustworthiness of the final dataset.

  • Tissue Preparation & Spiking: Weigh 20-50 mg of frozen tissue. Immediately add 500 µL of ice-cold Methanol/Water (1:1, v/v) containing 200 nM of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate[4].

    • Causality: Spiking before cellular disruption ensures the internal standard partitions identically to endogenous intracellular lipids. Furthermore, water swells the tissue while methanol denatures lipases, preventing the ex vivo enzymatic degradation of TAGs into DAGs.

  • Homogenization: Homogenize using a bead-beater (e.g., QIAGEN tissue lyser) for 2 minutes at 30 Hz[4].

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 1 hour at 4°C.

    • Causality: MTBE is preferred over the traditional Folch (Chloroform) method because the lipid-rich organic layer forms above the aqueous/protein pellet. This allows for clean pipetting without disturbing the matrix interface, significantly reducing protein carryover into the MS source.

  • Phase Separation: Add 300 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Recovery & Reconstitution: Transfer the upper MTBE layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v) for LC-MS/MS analysis.

Protocol B: Biodiesel Glyceride Analysis (EN 14105 Standard)

Designed for GC-FID quantification of free glycerol and glycerides in B100 biodiesel[2].

  • Sample Calibration: Weigh 100 mg of homogenized biodiesel sample into a 10 mL glass vial.

  • Standard Addition: Add 100 µL of a standardized solution of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (used specifically to quantify the diglyceride fraction)[2].

  • Derivatization: Add 100 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate at room temperature for 20 minutes.

    • Causality: MSTFA reacts with the free hydroxyl group on the sn-2 position of the standard (and endogenous DAGs/MAGs) to form a trimethylsilyl (TMS) ether. This chemical modification drastically lowers the boiling point and increases thermal stability, preventing on-column degradation during high-temperature GC runs[2].

  • GC-FID Analysis: Inject 1 µL on-column using a robust metal MXT-Biodiesel TG column.

    • Causality: Metal columns withstand the extreme temperature programming (up to 380°C) required to elute heavy TAGs, while the ISTD normalizes any injection volume discrepancies[2].

Data Presentation: Quantitative Parameters

To assist in method development, Table 2 provides the optimal analytical parameters for detecting the derivatized and underivatized forms of the standard.

Table 2: Analytical Detection Parameters for 1,3-Dinonadecanoin

Analytical PlatformIonization / DerivatizationPrecursor Ion (m/z)Product Ion (m/z)Application Focus
LC-MS/MS (ESI+) [M+NH₄]⁺ Adduct670.6373.3 (Loss of FA)Biological Tissue Lipidomics[3]
LC-MS/MS (ESI+) [M+Na]⁺ Adduct675.6675.6 (Full Scan)Plasma Lipidomics
GC-FID TMS Ether (via MSTFA)N/A (FID)N/A (FID)EN 14105 Biodiesel Analysis[2]

References

  • Buzaglo-Azriel L, et al. (2016). Loss of Muscle MTCH2 Increases Whole-Body Energy Utilization and Protects from Diet-Induced Obesity. Cell Reports, 14(7):1602-1610. URL:[Link]

  • Wilson CG, et al. (2016). Hepatocyte-Specific Disruption of CD36 Attenuates Fatty Liver and Improves Insulin Sensitivity in HFD-Fed Mice. Endocrinology, 157(2):570-585. URL:[Link]

  • Restek Corporation. Accurate Analysis of Glycerol and Glycerides in Biodiesel Oil Using EN 14105 (2011) and Robust Metal MXT Columns. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing acyl migration in (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate during sample prep

Target Molecule: (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate Chemical Class: 1,3-Diacylglycerol (1,3-dinonadecanoylglycerol; 19:0/0:0/19:0 DAG) Overview: The Thermodynamic Challenge of 1,3-DAGs (2-Hydroxy-3-nonadec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate Chemical Class: 1,3-Diacylglycerol (1,3-dinonadecanoylglycerol; 19:0/0:0/19:0 DAG)

Overview: The Thermodynamic Challenge of 1,3-DAGs

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a diacylglycerol with two C19:0 fatty acids at the sn-1 and sn-3 positions, leaving a free hydroxyl (-OH) group at the sn-2 position. While 1,3-DAGs are thermodynamically more stable than their 1,2-DAG counterparts, the free sn-2 hydroxyl group makes them highly susceptible to intramolecular acyl migration during sample preparation. If handled improperly, the acyl group will migrate to the sn-2 position, destroying the regiospecificity of your sample and leading to a mixed equilibrium of 1,2-DAG and 1,3-DAG isomers.

G DAG13 1,3-Diacylglycerol (Thermodynamically Stable) Intermediate 5-Membered Cyclic Orthoester Intermediate DAG13->Intermediate Nucleophilic attack by sn-2 OH Intermediate->DAG13 Equilibrium (~65:35 favoring 1,3) DAG12 1,2-Diacylglycerol (Kinetically Favored) Intermediate->DAG12 Ring opening DAG12->Intermediate Reversible

Fig 1: Mechanism of intramolecular acyl migration in diacylglycerols via a cyclic intermediate.

Troubleshooting FAQs

Q1: Why does my pure 1,3-DAG standard show 1,2-DAG contamination after lipid extraction? A1: Acyl migration is driven by the nucleophilic attack of the free sn-2 hydroxyl oxygen on the ester carbonyl carbon, forming an unstable five-membered cyclic orthoester intermediate[1]. This reaction is heavily accelerated by heat, extreme pH, and polar protic solvents (like methanol or water). If your extraction protocol uses room-temperature Folch or Bligh-Dyer methods, prolonged exposure to polar solvents and endogenous tissue lipases will catalyze this migration.

Q2: How can I extract lipids without triggering sn-1/3 to sn-2 migration? A2: Switch from chloroform-based methods to a cold Methyl tert-butyl ether (MTBE) extraction protocol[2]. MTBE is a low-density, non-polar aprotic solvent that effectively recovers neutral lipids like DAGs while minimizing their exposure to the polar aqueous phase. By performing the extraction strictly at 4°C, you kinetically "freeze" the migration process.

Q3: Can I use standard silica gel chromatography to purify the extracted DAGs? A3: No. Standard silica gel possesses an acidic surface (due to exposed silanol groups) that acts as a strong heterogeneous catalyst for acyl migration, rapidly converting your 1,3-DAG into an equilibrium mixture. To prevent this, you must use silica gel impregnated with boric acid (typically 2.3% to 4% w/v)[3]. Boric acid forms a reversible cyclic complex with the glycerol hydroxyls, effectively shielding the molecule and allowing for safe separation without on-column isomerization.

Q4: How do I permanently lock the DAG structure for downstream LC-MS/MS analysis? A4: The most robust method is to chemically derivatize the free sn-2 hydroxyl group immediately after extraction. Using a reagent paired with 4-dimethylaminopyridine (DMAP) as a catalyst rapidly converts the free hydroxyl into a stable ester[4]. DMAP forms an acyl pyridinium intermediate that reacts with the DAG hydroxyl much faster than intramolecular migration can occur, permanently locking the regiospecificity.

Quantitative Data: Variables Influencing Acyl Migration

ParameterHigh Migration Risk (Avoid)Low Migration Risk (Recommended)Mechanistic Reason
Temperature > 25°C≤ 4°CHeat provides the activation energy required to form the transition state of the cyclic intermediate.
Solvent Polarity Protic (Methanol, Water)Aprotic (MTBE, Hexane, Chloroform)Protic solvents stabilize the transition state and facilitate the necessary proton transfer.
pH Acidic (< 5) or Basic (> 8)Neutral (pH ~7)Acid/base environments catalyze the nucleophilic attack on the ester carbonyl.
Stationary Phase Standard Silica GelBoric Acid-Impregnated SilicaUnmodified silica surface acidity acts as a catalyst for isomerization.

Validated Sample Preparation Methodologies

Protocol 1: Cold MTBE Extraction for DAGs

Causality: Replaces chloroform/methanol to minimize polar protic solvent exposure. Because MTBE has a lower density than water, the lipid-rich organic phase forms the upper layer, allowing rapid, cold recovery without passing a pipette through the polar aqueous interface[2].

  • Preparation: Pre-chill all solvents (MTBE, Methanol, LC-MS grade Water) to 4°C. Keep all samples on ice.

  • Quenching: Transfer the biological sample to a glass vial. Add 1.5 mL of cold Methanol and vortex briefly to denature endogenous lipases.

  • Extraction: Add 5 mL of cold MTBE. Incubate the mixture on a 4°C shaker for 15 minutes.

  • Phase Separation: Add 1.25 mL of cold Water to induce phase separation. Centrifuge at 1,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully aspirate the upper MTBE organic phase (containing the 1,3-dinonadecanoylglycerol).

  • Drying: Dry the extract under a gentle stream of nitrogen gas. Self-Validation Check: Ensure the water bath is turned off; applying heat during nitrogen blowdown will trigger migration.

Protocol 2: Boric Acid-Impregnated Silica Chromatography

Causality: Boric acid forms a reversible cyclic ester with the glycerol hydroxyls, shielding them from the acidic silanol groups of the silica matrix and preventing isomerization during purification[3].

  • Impregnation: Dissolve 4 g of boric acid in 100 mL of ethanol. Slowly flush standard silica gel G TLC plates (or SPE columns) with the solution.

  • Activation: Dry the plates/columns in an oven at 100°C for 10 minutes, then cool to room temperature in a desiccator.

  • Loading: Dissolve the dried MTBE extract in a minimal volume of cold hexane (aprotic) and apply to the stationary phase.

  • Development: Develop using a non-polar solvent system (e.g., hexane/diethyl ether/acetic acid, 70:30:1, v/v/v).

  • Elution: Elute the target 1,3-DAG band immediately using cold diethyl ether.

  • Washing: Wash the ether eluate with a small volume of cold water to remove residual boric acid complexes. Dry the ether phase over anhydrous sodium sulfate and evaporate under nitrogen.

Optimized Workflow Visualization

G Start Sample Containing 1,3-Dinonadecanoylglycerol Extract Cold MTBE Extraction (Avoids protic solvents & heat) Start->Extract Step 1: 4°C Purify Boric Acid-Impregnated Silica Chromatography Extract->Purify Step 2: Non-polar phase Derivatize sn-2 Hydroxyl Derivatization (e.g., DMAP-catalyzed) Purify->Derivatize Step 3: Immediate reaction Analyze LC-MS/MS Analysis (Locked Isomeric Structure) Derivatize->Analyze Step 4: Stable product

Fig 2: Optimized sample preparation workflow to prevent DAG acyl migration.

References

  • Mao et al., "The possible mechanisms of acyl migration (AM) in the non-catalyzed mechanism (NCM)
  • Matyash et al., "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics", NIH.
  • "Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone", NIH.
  • "Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS", Frontiers.

Sources

Optimization

troubleshooting solubility issues of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate in organic solvents

Welcome to the technical support guide for troubleshooting solubility issues with (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. This document is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting solubility issues with (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges encountered during experimental work.

Foundational Understanding: The Molecule's Dichotomy

Before troubleshooting, it is crucial to understand the chemical nature of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. This molecule is a 1,2-diglyceride. Its structure is the primary determinant of its solubility behavior.

  • Dominant Non-Polar Character: The molecule features two long, saturated nonadecanoate (C19) fatty acid chains. These aliphatic tails are highly non-polar (lipophilic) and constitute the majority of the molecule's mass.

  • Localized Polar Region: A glycerol backbone with a single, free secondary hydroxyl (-OH) group introduces a specific point of polarity. This group is capable of acting as a hydrogen bond donor and acceptor.

This dual nature—a large, non-polar body with a small, polar head—is the root cause of most solubility challenges. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces of the solute and solvent are similar. For this diglyceride, finding a single solvent that can effectively solvate both the extensive lipid tails and the polar hydroxyl group can be difficult.

Molecular Structure Analysis

cluster_Molecule (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate cluster_Solubility Solubility Influence Backbone Glycerol Backbone PolarHead Polar Head (-OH Group) Backbone->PolarHead Contains NonpolarTails Non-Polar Tails (2 x C19 Fatty Acid Chains) Backbone->NonpolarTails Attached to Solubility_Polar Solubility in Polar Solvents (e.g., Ethanol, Water) PolarHead->Solubility_Polar Promotes Solubility_Nonpolar Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) NonpolarTails->Solubility_Nonpolar Promotes

Caption: Structural components influencing the molecule's solubility.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing not just the solution but the scientific rationale behind it.

Q1: My compound won't dissolve in hexane, even though it's a lipid. Why?

Answer: While the molecule is predominantly lipophilic, the free hydroxyl group creates a significant challenge for purely non-polar solvents like hexane. The energy required for the non-polar solvent to break the hydrogen bonds between the solute molecules (or overcome other polar interactions) is not sufficiently compensated by the formation of new solute-solvent interactions (which would be weak van der Waals forces). This energetic mismatch results in poor solubility.[1]

Q2: I tried a polar solvent like ethanol, but solubility is still poor. What's happening?

Answer: This is the other side of the molecule's dual nature. The two massive C19 fatty acid chains dominate the structure. A highly polar solvent like ethanol interacts favorably with the hydroxyl group but cannot effectively solvate the long, non-polar aliphatic tails. The large non-polar surface area leads to a net unfavorable interaction with the polar solvent, causing the solute to remain undissolved or precipitate.

Q3: What is the best class of solvent to start with?

Answer: The most successful approach often involves solvents that can balance the molecule's polarity.

  • Chlorinated Solvents: Chloroform and Dichloromethane (DCM) are excellent starting points. They are relatively non-polar but have sufficient dipole character to interact favorably with the hydroxyl group, while also effectively solvating the long alkyl chains. Mono- and diglycerides are often cited as being soluble in chloroform.[2][3]

  • Ethers: Tetrahydrofuran (THF) and Diethyl Ether can also be effective. Their oxygen atom can act as a hydrogen bond acceptor for the solute's hydroxyl group.

  • Slightly Polar Solvents: Ethyl acetate may provide a good balance of properties for solubilization.[2]

Q4: I see some material dissolving, but a stubborn precipitate remains. What are my next steps?

Answer: This indicates you are close to the saturation point or that the dissolution kinetics are very slow. Several techniques can be employed to improve solubility. It is recommended to try these in the order listed.

  • Agitation/Vortexing: Ensure the mixture is being vigorously mixed. This increases the interaction between the solvent and the solute surface area.

  • Sonication: Using an ultrasonic bath is a highly effective method.[4] Cavitation bubbles created by the ultrasound act on a micro-level to break apart solute aggregates, significantly increasing the rate of dissolution.

  • Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the energy barrier for dissolution.[5] Most dissolution processes are endothermic. Safety First: Always use a water bath or heating mantle—never an open flame with organic solvents. Ensure the container is vented or equipped with a condenser to avoid pressure buildup and solvent evaporation. Do not exceed the solvent's boiling point.

Q5: What is "co-solvency" and how can it help?

Answer: Co-solvency is a powerful technique where a small amount of a secondary solvent (the co-solvent) is added to the primary solvent to enhance solute solubility.[6][7] This is particularly effective for molecules like (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate.

The Mechanism: You can use a bulk solvent that is mostly non-polar (like chloroform or DCM) to dissolve the fatty acid tails, and add a small percentage of a polar protic co-solvent (like methanol or ethanol). The polar co-solvent will preferentially solvate the hydroxyl group, breaking the intermolecular hydrogen bonds that hinder dissolution, while the primary solvent takes care of the rest of the molecule.

A Proven Example: For acidic lipids that are difficult to dissolve in pure chloroform, a common recommendation is to add a small amount of methanol (e.g., 2%) and even a trace of water (0.5-1%) to aid solubilization.[4] A similar principle applies here.

Experimental Protocols & Data

Systematic Troubleshooting Workflow

This protocol provides a logical, step-by-step process for determining an effective solvent system.

start_node Start: Insoluble Compound process_node process_node decision_node decision_node end_node Result: Solubilized A Start: Insoluble Compound B Step 1: Select Solvent (e.g., Chloroform, DCM, THF) A->B C Step 2: Initial Test (Vortex at Room Temp) B->C D Fully Dissolved? C->D E Step 3: Apply Energy (Sonicate for 15-30 min) D->E No K Result: Solubilized D->K Yes F Fully Dissolved? E->F G Step 4: Gentle Heating (Warm to 30-40°C with stirring) F->G No F->K Yes H Fully Dissolved? G->H I Step 5: Use Co-Solvent (Add 1-5% Methanol/Ethanol) H->I No H->K Yes J Fully Dissolved? I->J J->K Yes L Re-evaluate: Choose New Solvent or Consider Formulation J->L No

Caption: A systematic workflow for troubleshooting solubility.

Protocol: Small-Scale Solubility Screening

Objective: To efficiently identify a suitable solvent or co-solvent system.

  • Preparation: Aliquot a small, pre-weighed amount of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (e.g., 1-2 mg) into several glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a candidate solvent from the table below.

  • Initial Agitation: Cap the vials tightly and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for dissolution.

  • Sonication: If not fully dissolved, place the vials in an ultrasonic bath for 15 minutes. Inspect again.

  • Heating: If precipitate remains, place the vials in a heating block or water bath at 35°C for 15 minutes with intermittent vortexing. Inspect again.

  • Co-Solvent Test: For promising primary solvents (e.g., chloroform, DCM) that still show a precipitate, add a co-solvent (e.g., methanol) dropwise (1-5% of total volume), vortexing between additions.

  • Documentation: Record the outcome for each solvent and condition to guide scale-up experiments.

Solvent Selection Reference Table

The following table provides properties of common organic solvents to aid in your selection process. Solubility for the target compound is predicted based on its chemical structure and data for similar diglycerides.

SolventClassPolarity (Dielectric Constant, 20°C)Boiling Point (°C)Predicted SolubilityRationale / Notes
Hexane Non-Polar1.969PoorLacks polarity to interact with the -OH group.
Toluene Non-Polar (Aromatic)2.4111Poor to ModerateAromatic ring provides slightly more interaction than hexane, but still often insufficient.
Diethyl Ether Ether4.335ModerateOxygen can act as H-bond acceptor. Highly volatile.
Chloroform Chlorinated4.861Good Excellent balance of non-polar character and dipole moment. A prime candidate.
Dichloromethane (DCM) Chlorinated9.140Good Similar to chloroform, also a strong starting choice. Lower boiling point.
Tetrahydrofuran (THF) Ether7.566Good A versatile solvent, often effective for moderately polar lipids.
Ethyl Acetate Ester6.077Moderate to GoodBalances ester functionality with alkyl chain.[2]
Acetone Ketone2156Poor to ModerateCan be too polar, failing to solvate the long lipid tails effectively.
Ethanol Polar Protic2578PoorToo polar. Can be an excellent co-solvent in small amounts.[3]
Methanol Polar Protic3365PoorToo polar. Ideal as a co-solvent to target the hydroxyl group.
Water Polar Protic80100InsolubleMono- and diglycerides are insoluble in water.[2][8]
References
  • Vertex AI Search. (n.d.). FACTORS AFFECTING LIPID SOLUBILITY.
  • Galia, E., et al. (2008). What determines drug solubility in lipid vehicles: Is it predictable?. Journal of Pharmaceutical Sciences, 97(2), 638-655.
  • Galia, E., et al. (2008). What determines drug solubility in lipid vehicles: is it predictable?. PubMed.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Avanti Polar Lipids. (n.d.). My Lipid Did Not Dissolve, What Can I Do?.
  • Muby Chemicals. (n.d.). Monoglycerides and Diglycerides USP NF FCC Food Grade Manufacturers.
  • Agricultural Marketing Service. (2015, January 27). Glycerides (mono and di).
  • ResearchGate. (2025, November 26). Effect of mono- and diglycerides on physical properties and stability of a protein-stabilised oil-in-water emulsion.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Journal of Pharmaceutical and Biomedical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Troubleshooting

Technical Support Center: Optimizing ESI-MS Analysis of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

This guide provides in-depth troubleshooting and optimization strategies for the analysis of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, a diacylglycerol (DAG), using Electrospray Ionization Mass Spectrometry (ESI...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and optimization strategies for the analysis of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, a diacylglycerol (DAG), using Electrospray Ionization Mass Spectrometry (ESI-MS). We address common challenges faced by researchers and provide solutions grounded in established scientific principles to enhance ionization efficiency, signal stability, and data quality.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very weak signal, or no signal at all, for my DAG analyte?

A1: This is the most common challenge and is directly related to the physicochemical properties of your analyte. (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a non-polar lipid. Electrospray ionization (ESI) is most efficient for molecules that are already charged in solution or can be easily protonated or deprotonated. Due to their low polarity and lack of readily ionizable functional groups, DAGs exhibit very poor ionization efficiency on their own.[1][2][3] The primary mechanism for successfully analyzing these molecules is to promote the formation of cationic adducts in the ion source.[4][5]

Q2: What is an adduct, and which ones are best for analyzing my DAG?

A2: In ESI-MS, an adduct is an ion formed when your neutral analyte molecule associates with a cation present in the spray solution. For neutral lipids like DAGs, this is the key to getting a strong signal in positive ion mode. The choice of cation is critical:

  • Ammonium ([M+NH₄]⁺): This is often the preferred adduct for quantification and structural studies. Ammonium adducts of DAGs are known to produce characteristic fragmentation patterns during tandem mass spectrometry (MS/MS), which are highly useful for identifying the fatty acid chains.[6][7][8]

  • Sodium ([M+Na]⁺): Sodiated adducts frequently provide the most intense signal due to the high natural abundance of sodium and its strong affinity for the oxygen atoms in the ester groups of the lipid.[5][9] However, they can sometimes be less informative in MS/MS experiments compared to ammonium adducts.

  • Lithium ([M+Li]⁺): Lithiated adducts can also be used and may offer enhanced fragmentation for structural analysis in some cases, providing clearer insights into the fatty acid constituents compared to other adducts.[10][11]

Q3: How do I select the right solvent system to analyze my non-polar lipid?

A3: The solvent system must achieve two goals: fully dissolve your non-polar DAG and support the ionization process by dissolving the adduct-forming salt. A single solvent is rarely effective. Therefore, solvent mixtures are required.

  • Recommended Mixtures: A combination of a non-polar solvent with a polar solvent is standard. Common starting points include chloroform/methanol (e.g., 2:1 v/v) or isopropanol/acetonitrile/water mixtures.[12][13] The chloroform or isopropanol component ensures the lipid remains in solution, while the methanol, acetonitrile, or water component dissolves the ammonium or sodium salt needed for adduct formation.

  • For LC-MS: The mobile phase must be compatible with both the chromatographic separation and ESI. A typical reversed-phase setup might use a gradient with a mobile phase A consisting of water/acetonitrile with additives, and a mobile phase B of isopropano/acetonitrile with additives. The key is to ensure the adduct-forming salt (e.g., 10 mM ammonium formate) is present in the mobile phase.[12][14]

Troubleshooting Guide: Low Signal & Poor Reproducibility

This section provides a systematic workflow for diagnosing and resolving the most common issues encountered during the ESI-MS analysis of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate.

Issue 1: Weak or No Analyte Signal

Primary Cause: Inefficient ionization is the most likely culprit. The workflow below outlines a systematic approach to enhancing signal by promoting adduct formation.

Troubleshooting Workflow:

Caption: A step-by-step workflow for diagnosing and fixing low signal intensity issues.

Experimental Protocol: Sample & Solvent Preparation for Optimal Ionization

This protocol provides a starting point for preparing your DAG sample for direct infusion or LC-MS analysis.

  • Stock Solution Preparation:

    • Analyte Stock (1 mg/mL): Accurately weigh your DAG standard and dissolve it in a 2:1 (v/v) mixture of chloroform:methanol. This mixture ensures the solubility of the non-polar lipid.

    • Salt Stock (100 mM): Prepare a 100 mM stock solution of ammonium formate or ammonium acetate in methanol.

  • Working Solution for Direct Infusion (Target: 10 µg/mL with 1 mM Salt):

    • Pipette 10 µL of your 1 mg/mL analyte stock into a clean vial.

    • Add 980 µL of your infusion solvent (e.g., 2:1 Isopropanol:Acetonitrile).

    • Add 10 µL of the 100 mM salt stock.

    • Vortex thoroughly to ensure homogeneity.

  • LC-MS Mobile Phase Preparation:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Dissolve your dried lipid extract in a solvent that mimics the initial chromatographic conditions (e.g., a high percentage of Mobile Phase A).

Issue 2: Unstable Signal and Poor Reproducibility

Cause: Signal instability often points to issues beyond simple ionization efficiency, such as salt buildup in the ion source, sample carryover, or working in a non-linear detector range.[15][16]

Troubleshooting Steps:

  • Check for Source Contamination: High concentrations of non-volatile salts can accumulate on the sampling cone and ion transfer optics, leading to signal drift and suppression.[15] Regularly inspect and clean the ion source according to the manufacturer's protocol.

  • Optimize Salt Concentration: While essential, too much salt can suppress the analyte signal. Titrate the salt concentration in your mobile phase (typically between 0.5 mM and 10 mM) to find the point of maximum signal intensity without causing instability.

  • Verify Analyte Concentration: ESI detectors have a limited linear dynamic range. If your sample is too concentrated, the detector can become saturated, leading to peak fronting, poor reproducibility, and inaccurate quantification.[17] If saturation is suspected, dilute your sample by a factor of 10 and re-analyze.

  • Instrument Parameter Tuning: Optimize key ESI source parameters to ensure efficient desolvation and ion transfer.

Parameter Typical Starting Value Optimization Goal Rationale
Capillary Voltage 3.5 - 4.0 kV (Positive)Maximize signal for [M+NH₄]⁺Provides the electrostatic potential to generate the spray and charge droplets.
Gas Temperature 300 - 350 °CStable signal, no degradationAids in solvent evaporation from the ESI droplets.
Nebulizer Gas 30 - 45 psiFine, stable sprayAssists in forming small droplets, which is crucial for efficient ionization.
Flow Rate (Infusion) 3 - 10 µL/minStable spray, minimal consumptionSlower flow rates often lead to better ionization efficiency and signal stability.

Table 1. General ESI-MS starting parameters for DAG analysis. Optimal values are instrument-dependent and should be determined empirically.

Advanced Optimization & Structural Confirmation

Q4: How do I confirm the identity of the peak I'm observing?

A4: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your analyte. First, calculate the theoretical mass-to-charge ratios (m/z) for the expected adducts of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate.

  • Molecular Formula: C₄₁H₈₀O₅

  • Monoisotopic Mass: 652.6006 Da

Adduct Ion Formula Theoretical m/z
[M+H]⁺C₄₁H₈₁O₅⁺653.6084
[M+NH₄]⁺ C₄₁H₈₄NO₅⁺ 670.6350
[M+Na]⁺C₄₁H₈₀O₅Na⁺675.5904
[M+K]⁺C₄₁H₈₀O₅K⁺691.5643

Table 2. Theoretical m/z values for common adducts of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. The ammoniated adduct is often targeted for MS/MS.

Compare the experimentally observed m/z from your HRMS instrument to these theoretical values. A mass error of less than 5 ppm provides high confidence in the elemental composition.

Q5: How can I use MS/MS to confirm the fatty acid composition?

A5: Tandem mass spectrometry (MS/MS) is the definitive method for structural elucidation. By isolating a specific precursor ion (e.g., the [M+NH₄]⁺ adduct at m/z 670.6) and fragmenting it using collision-induced dissociation (CID), you can generate product ions that are characteristic of the lipid's structure. For DAG ammonium adducts, the most common fragmentation pathway is the neutral loss of one of the fatty acid chains along with the ammonia.[7][8][18]

  • Expected Fragmentation: For a DAG with two C19:0 chains (nonadecanoic acid, mass = 298.2872 Da), you would expect to see a prominent fragment ion resulting from the loss of one C19:0 chain + NH₃.

MSMS_Fragmentation Precursor Precursor Ion [M+NH₄]⁺ m/z 670.6 Fragment1 Product Ion [M+NH₄ - (C₁₉H₃₈O₂ + NH₃)]⁺ (Loss of Nonadecanoic Acid + Ammonia) Precursor->Fragment1 Collision-Induced Dissociation (CID)

Caption: Characteristic MS/MS fragmentation of a DAG-ammonium adduct.

Observing this specific neutral loss provides strong evidence for the identity of the fatty acid substituents, thus confirming the complete structure of your analyte.

References

  • Jin, Z., Daiya, S., & Kenttämaa, H. I. (2011). Characterization of nonpolar lipids and selected steroids by using laser-induced acoustic desorption/chemical ionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry. International Journal of Mass Spectrometry, 301(1-3), 106-112. [Link]

  • Chrysovalantou, E., et al. (2011). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 52(8), 1590-1597. [Link]

  • ResearchGate Discussion. (2022). What solvent should I use to dissolve my lipid samples in before inject into Mass-Spec? [Link]

  • Bishop, L. M., Shen, T., & Fiehn, O. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Analytical Chemistry, 95(34), 12792–12799. [Link]

  • Li, M., et al. (2021). Imaging of Polar and Nonpolar Lipids Using Desorption Electrospray Ionization/Post-photoionization Mass Spectrometry. Methods in Molecular Biology, 2306, 285-298. [Link]

  • Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research, 46(2), 199-221. [Link]

  • Zehethofer, N., & Pinto, D. M. (2017). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Lipids, 52(3), 281-292. [Link]

  • Fiehn, O., et al. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. Analytical Chemistry, 95(34), 12792-12799. [Link]

  • Hsu, F. F., & Turk, J. (1998). Formation of lithiated adducts of glycerophosphocholine lipids facilitates their identification by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(5), 516-26. [Link]

  • Royal Society of Chemistry. (2020). Unsaturated Lipid Analysis via Coupling the Paternò–Büchi Reaction with ESI-MS/MS. [Link]

  • Chen, X., et al. (2016). Analysis of diacylglycerols by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry: Double bond location and isomers separation. Analytica Chimica Acta, 933, 135-42. [Link]

  • Randolph, C. E., et al. (2021). Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. ChemRxiv. [Link]

  • Le, T. T., et al. (2019). Monoacylglycerol Analysis Using MS/MS ALL Quadruple Time of Flight Mass Spectrometry. Metabolites, 9(6), 112. [Link]

  • Han, X., & Cheng, H. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Analytical Chemistry, 77(1), 298-307. [Link]

  • Smith, J. L., et al. (2007). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Analytical Chemistry, 79(11), 4099–4108. [Link]

  • Jenkins, C. M., et al. (2011). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Journal of Lipid Research, 52(5), 1070-1079. [Link]

  • ResearchGate. (n.d.). Fragmentation Patterns of Glycerolipids. [Link]

  • Han, X., & Cheng, H. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-Step Derivatization. Analytical Chemistry, 77(1), 298-307. [Link]

  • Paglia, G., et al. (2010). Desorption Electrospray Ionization Mass Spectrometry Analysis of Lipids after Two-Dimensional High-Performance Thin-Layer Chromatography. Analytical Chemistry, 82(5), 1835–1843. [Link]

  • GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Jiang, X., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1052601. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (2011). Characterization of nonpolar lipids and selected steroids by using laser-induced acoustic desorption/chemical ionization, atmospheric pressure chemical ionization, and electrospray ionization mass spectrometry. [Link]

  • Wang, M., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. International Journal of Molecular Sciences, 15(6), 10580-10604. [Link]

  • Hartler, J., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Metabolomics, 7(4), 646–652. [Link]

  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Liebisch, G., et al. (2020). Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research, 61(5), 623-633. [Link]

  • McIndoe, J. S., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 456, 116401. [Link]

Sources

Optimization

minimizing in-source fragmentation of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Technical Support Center: Minimizing In-Source Fragmentation of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (DAG 38:0) Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing In-Source Fragmentation of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (DAG 38:0)

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a pervasive challenge in lipidomics: the in-source fragmentation (ISF) of diacylglycerols (DAGs). (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate—commonly referred to as DAG(19:0/0:0/19:0) or DAG(38:0)—is frequently utilized as an internal standard. However, DAGs are highly labile. Under suboptimal electrospray ionization (ESI) conditions, they undergo premature dissociation in the intermediate pressure region of the mass spectrometer, leading to false negatives for the intact lipid and the generation of artifactual monoacylglycerol (MAG) signals[1]. This guide provides a mechanistic understanding of this phenomenon and a self-validating protocol to ensure the structural integrity of your lipid analytes.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my DAG(38:0) standard show multiple peaks and low precursor intensity in positive ion mode? A: You are observing in-source fragmentation (ISF). When DAGs are ionized via protonation to form [M+H]+ adducts, the added proton typically localizes on the ester carbonyl or the free hydroxyl group at the sn-2 position. This creates a highly unstable intermediate. As the ions travel through the heated capillary and RF lenses (the intermediate vacuum region), collisions with residual gas molecules impart internal energy. Because the activation energy for the neutral loss of water (-18 Da) or a fatty acyl chain (-298 Da) is extremely low for protonated DAGs, the molecule fragments before reaching the mass analyzer[2].

Q2: How do I chemically stabilize the precursor ion to prevent this? A: The causality of ISF in DAGs is rooted in the instability of the protonated species. To prevent this, you must shift the ionization pathway from protonation to ammoniation. By introducing ammonium salts into your mobile phase, you force the formation of the [M+NH4]+ adduct. The ammonium adduct requires significantly higher collisional energy to dissociate compared to the [M+H]+ adduct, effectively acting as a chemical "shield" against thermal and collisional degradation in the source[3].

Q3: Which ESI source parameters should I adjust, and why? A: ISF is driven by two physical factors: thermal degradation and collisional activation[4].

  • Ion Transfer Tube (ITT) / Capillary Temperature: High temperatures are necessary for droplet desolvation, but excessive heat thermally degrades labile lipids. Lowering the ITT temperature reduces thermal energy transfer to the DAG.

  • Declustering Potential (DP) / Funnel RF Level: These voltages accelerate ions to break up solvent clusters. If set too high, the ions collide with neutral gas molecules at high velocities, converting kinetic energy into internal vibrational energy, which breaks the ester bonds[4]. Lowering these voltages minimizes collisional activation.

Section 2: Data Presentation & Adduct Diagnostics

To accurately track ISF, you must monitor the specific m/z values associated with both the intact adducts and their fragments.

Table 1: Adduct Stability and Diagnostic m/z for DAG(19:0/0:0/19:0) (Chemical Formula: C41H80O5 | Exact Mass: 652.6006 Da)

Ion SpeciesAdduct Typem/z ValueStability / Diagnostic Role
[M+H]+ Protonated653.608Highly unstable; rapidly degrades in-source.
[M+NH4]+ Ammoniated670.634Stable Precursor; Optimal for quantification.
[M+Na]+ Sodiated675.590Stable, but yields poor MS/MS structural fragments.
[M+H-H2O]+ Water Loss Fragment635.597Primary ISF Artifact; Monitor to calculate ISF ratio.
[MAG-like]+ Fatty Acid Loss355.321Secondary ISF Artifact; Misannotated as endogenous MAG.

Table 2: Recommended ESI Parameter Optimization Ranges (Orbitrap/Q-TOF Architectures)

ParameterStandard Setting (High ISF)Optimized Range (Low ISF)Causality for Adjustment
Mobile Phase Modifier 0.1% Formic Acid10 mM Ammonium FormatePromotes stable [M+NH4]+ formation.
Capillary / ITT Temp 300 - 350 °C200 - 250 °CReduces thermal degradation of the sn-2 hydroxyl.
RF Lens / S-Lens Level 50 - 60%30 - 40%Decreases collisional activation in the vacuum interface.
Sweep Gas Flow > 20 arb0 - 5 arbReduces turbulence and energetic collisions.

Section 3: Self-Validating Protocol for ISF Minimization

This step-by-step methodology ensures that your instrument is tuned to preserve the structural integrity of DAG(38:0). The protocol is self-validating; you will calculate an "ISF Ratio" to empirically prove the method's success.

Phase 1: Chemical Stabilization (Mobile Phase)

  • Prepare Buffer: Dissolve LC-MS grade Ammonium Formate in LC-MS grade water to create a 1 M stock solution.

  • Modify Mobile Phases: Add the stock solution to both Mobile Phase A (e.g., 60:40 Acetonitrile/Water) and Mobile Phase B (e.g., 90:10 Isopropanol/Acetonitrile) to achieve a final concentration of 10 mM Ammonium Formate[3].

  • Acidify (Optional but recommended): Add 0.1% Formic Acid to maintain consistent pH and assist in the ionization of other lipid classes, while the high concentration of ammonium drives [M+NH4]+ formation.

Phase 2: Instrument Tuning & Self-Validation

  • Direct Infusion: Infuse a 1 µg/mL solution of DAG(38:0) in Mobile Phase B directly into the ESI source at 10 µL/min.

  • Baseline Measurement: Acquire MS1 spectra using your standard lipidomics source parameters.

  • Calculate Initial ISF Ratio:

    • Extract the intensity of the intact ammoniated precursor ( I670.634​ ).

    • Extract the intensity of the water-loss artifact ( I635.597​ ).

    • Formula: ISFRatio=(I635.597​/(I670.634​+I635.597​))×100

  • Parameter Ramping: If the ISF Ratio is > 5%, systematically lower the Ion Transfer Tube (ITT) temperature by 25 °C increments (down to 200 °C) and the RF Lens level by 5% increments[4].

  • Validation: Re-calculate the ISF Ratio after each adjustment. The system is validated for DAG analysis when the ISF Ratio remains < 5% without a significant drop in overall signal-to-noise (S/N > 100 for the precursor).

Section 4: Visualizations

Pathway DAG Intact DAG(38:0) Exact Mass: 652.60 Da Protonated [M+H]+ m/z 653.61 (Highly Unstable) DAG->Protonated 0.1% Formic Acid (Protonation Pathway) Ammoniated [M+NH4]+ m/z 670.63 (Stable Precursor) DAG->Ammoniated 10 mM Ammonium Formate (Ammoniation Pathway) WaterLoss [M+H-H2O]+ m/z 635.60 (ISF Artifact) Protonated->WaterLoss High ITT Temp / RF Voltage Neutral Loss (-18 Da) FALoss [MAG-like Fragment]+ m/z 355.32 (ISF Artifact) Protonated->FALoss Collisional Activation Loss of FA (-298 Da) Ammoniated->WaterLoss Extreme Conditions Only

Mechanistic pathways of DAG(38:0) ionization and in-source fragmentation (ISF).

Workflow Start Observe low DAG signal or high MAG artifacts Step1 Modify Mobile Phase Add 10 mM Ammonium Formate Start->Step1 Step2 Direct Infusion MS1 Monitor m/z 670.63 vs 635.60 Step1->Step2 Decision Is ISF Ratio < 5%? Step2->Decision Step3 Ramp Down ITT Temp & RF Lens Voltage Decision->Step3 No Success Validated Method Proceed with Lipidomics Decision->Success Yes Step3->Step2 Re-evaluate

Step-by-step ESI optimization workflow to minimize DAG in-source fragmentation.

Sources

Troubleshooting

optimizing mobile phase for (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate LC-MS analysis

Welcome to the Advanced Lipidomics Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly known as 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipidomics Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly known as 1,3-dinonadecanoylglycerol or DG(19:0/0:0/19:0) .

Because diglycerides are highly hydrophobic neutral lipids lacking easily ionizable functional groups, standard aqueous LC-MS methods often fail, resulting in poor sensitivity, peak broadening, and unpredictable adduct formation. This guide provides a self-validating Non-Aqueous Reversed-Phase (NARP) LC-MS framework to resolve these analytical bottlenecks.

End-to-End Analytical Workflow

LCMS_Workflow Sample Lipid Extract (in IPA/MeOH) Column CSH C18 Column (NARP Separation) Sample->Column Inject ESI ESI+ Source [M+NH4]+ Formation Column->ESI Elution MobilePhase Mobile Phase (ACN/IPA + NH4COOH) MobilePhase->Column Gradient Detector Mass Spectrometer (MRM / HRMS) ESI->Detector Ion Transfer

End-to-end LC-MS workflow for 1,3-dinonadecanoylglycerol analysis.

PART 1: Core Methodology & Protocol

To achieve reproducible retention and maximum ionization efficiency for 1,3-dinonadecanoylglycerol, you must utilize a carefully balanced NARP gradient. The following self-validating protocol ensures both chromatographic focusing and optimal desolvation.

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Weak Eluent): Acetonitrile/Water (60:40, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid[1][2].

  • Mobile Phase B (Strong Eluent): Isopropanol/Acetonitrile (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid[1][2].

  • Causality Check: The 40% water in Mobile Phase A is strictly required to dissolve the ammonium formate salt. The high proportion of isopropanol (IPA) in Mobile Phase B provides the extreme hydrophobicity needed to elute the C38 total acyl chain of the diglyceride from the stationary phase.

Step 2: Column Selection & Thermal Control

  • Hardware: Use a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Temperature: Set the column compartment strictly to 55°C – 60°C .

  • Causality Check: Isopropanol is highly viscous. Running an IPA gradient at room temperature will cause severe backpressure, potentially triggering system overpressure limits. Elevated temperatures reduce solvent viscosity and improve lipid mass transfer kinetics.

Step 3: Sample Reconstitution

  • Reconstitute the dried lipid extract in Isopropanol/Acetonitrile/Water (65:30:5, v/v/v).

  • Causality Check: Injecting a sample dissolved in 100% chloroform or pure IPA will cause the "strong solvent effect," where the lipid fails to focus at the head of the column, leading to split peaks.

Step 4: ESI Source Optimization

  • Mode: Positive Electrospray Ionization (ESI+).

  • Desolvation Temperature: 400°C – 450°C.

  • Causality Check: High desolvation temperatures are mandatory to efficiently evaporate the heavy organic fraction (IPA) of Mobile Phase B during the elution phase.

PART 2: Quantitative Data & System Suitability

Use the following tables to program your LC gradient and MS/MS transitions. Ensure system suitability by running a blank injection to monitor for lipid carryover before analyzing biological samples.

Table 1: Optimized NARP Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Logic
0.00.408515Sample Focusing
2.00.407030Isocratic Hold
10.00.40298Target Elution
12.00.40298Column Wash (Carryover Prevention)
12.10.408515Step Return
15.00.408515Re-equilibration
Table 2: MS/MS Parameters for (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
AnalyteFormulaExact MassTarget AdductPrecursor m/zPrimary Product Ion m/z
1,3-DinonadecanoylglycerolC₄₁H₈₀O₅652.60[M+NH₄]⁺670.63355.32 (Loss of NH₃ + C19:0 FA)

PART 3: Troubleshooting Guides & FAQs

BufferMechanism Lipid 1,3-Dinonadecanoylglycerol (Neutral Lipid) NoAdditive No Buffer Added (Trace Na+/K+) Lipid->NoAdditive WithAdditive 10 mM NH4COOH (Ammonium Formate) Lipid->WithAdditive NaAdduct [M+Na]+ Adduct (Resists Fragmentation) NoAdditive->NaAdduct Uncontrolled NH4Adduct [M+NH4]+ Adduct (Ideal for MS/MS) WithAdditive->NH4Adduct Controlled

Mechanistic pathway of ammonium adduct formation in DG LC-MS analysis.

Q1: I am seeing multiple mass peaks for the same analyte (m/z 653, 671, 675). How do I force a single precursor ion?

Diagnosis: Neutral lipids like diglycerides lack basic sites for direct protonation. In an unoptimized mobile phase, they randomly coordinate with background cations, forming a split signal of protonated [M+H]⁺, ammonium[M+NH₄]⁺, and sodium [M+Na]⁺ adducts[3][4]. Sodium adducts are highly problematic because they resist fragmentation in the collision cell. Solution: You must saturate the ESI droplet with a volatile ammonium salt. Adding 10 mM ammonium formate to both Mobile Phase A and B drives the equilibrium entirely toward the [M+NH₄]⁺ adduct (m/z 670.63)[2]. This consolidates your signal into a single, highly sensitive peak that fragments predictably.

Q2: Why is my 1,3-dinonadecanoylglycerol peak splitting or severely broadening?

Diagnosis: This is a classic "strong solvent effect." If you dissolved your lipid extract in 100% chloroform or pure isopropanol, the injection plug is significantly stronger than your initial mobile phase (85% A / 15% B). The lipid travels rapidly down the column in the injection solvent plug before partitioning, causing a split or smeared peak. Solution: Adjust your sample reconstitution solvent to match the initial gradient conditions more closely. Using a mixture of Isopropanol/Acetonitrile/Water (65:30:5) ensures the lipid remains soluble but focuses tightly at the head of the C18 column upon injection. Alternatively, reduce your injection volume to ≤ 2 µL.

Q3: How do I prevent acyl migration (isomerization) of my 1,3-diglyceride during analysis?

Diagnosis: Diglycerides are chemically unstable. The fatty acid chain at the sn-1 or sn-3 position can spontaneously migrate to the sn-2 position, converting your 1,3-diglyceride into a 1,2-diglyceride. This isomerization is catalyzed by heat and basic pH environments. Solution: Maintain your autosampler tray at 4°C. Furthermore, avoid basic mobile phase additives like ammonium hydroxide. The slightly acidic environment provided by the 0.1% formic acid in our optimized protocol suppresses acyl migration, preserving the structural integrity of the (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate throughout the run.

Q4: My retention times are drifting later in the run. What is causing this?

Diagnosis: Retention time drift in NARP lipidomics is almost always caused by lipid carryover or inadequate column re-equilibration. Highly hydrophobic lipids can stick to the stationary phase or the injection needle. Solution: Ensure your gradient includes a strict 2-minute column wash at 98% Mobile Phase B (which contains 90% Isopropanol). Additionally, incorporate at least 3 column volumes of re-equilibration time at initial conditions (85% A) to allow the stationary phase to shed the isopropanol before the next injection.

References

  • High-Throughput Microbore LC-MS Lipidomics to Investigate APOE Phenotypes. nih.gov.
  • Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. escholarship.org.
  • LC-MS Grade Solvents and Reagents. lcms.cz.
  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. semanticscholar.org.

Sources

Optimization

resolving peak tailing for (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate in liquid chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadeca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate .

This molecule is a 1,3-diacylglycerol (1,3-DAG) esterified with two nonadecanoic acid (C19:0) chains. Its structure presents a "perfect storm" for chromatographic peak tailing due to its highly lipophilic dual-chain backbone combined with a single, highly polar free hydroxyl group at the sn-2 position.

Below is the definitive troubleshooting guide to resolving peak tailing for this specific lipid species.

Part 1: Diagnostic Root Cause Analysis & Causality

Peak tailing for 1,3-dinonadecanoin is rarely caused by a single factor. To permanently resolve the issue, we must address the three interconnected mechanisms that distort its peak shape:

  • Secondary Silanol Interactions: The free sn-2 hydroxyl group acts as a hydrogen bond donor/acceptor. On older or heavily used silica columns, unbonded silanol groups (Si-OH) deprotonate to form Si-O⁻. The DAG's hydroxyl group binds to these sites, causing the molecule to be retained by both hydrophobic partitioning and ion-dipole interactions. Because these secondary sites are limited and easily overloaded, the peak tails[1],[2].

  • On-Column Acyl Migration: 1,3-DAGs are thermodynamically less stable than 1,2-DAGs. In the presence of protic solvents or elevated temperatures, the acyl chain at sn-1 or sn-3 migrates to the sn-2 position[3]. If this isomerization occurs in the autosampler or during elution, it presents as a severe tail or a merged "bridge" between the two isomer peaks.

  • Hydrophobic Mass Transfer Limitations: The two C19:0 chains make this molecule exceptionally hydrophobic. If the mobile phase lacks sufficient solvating power, the lipid struggles to partition rapidly between the mobile and stationary phases, leading to band broadening and tailing[4].

RootCause Root Peak Tailing in 1,3-DAG (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate C1 Secondary Silanol Interactions Root->C1 C2 On-Column Acyl Migration Root->C2 C3 Poor Mass Transfer & Solubility Root->C3 M1 sn-2 Hydroxyl (-OH) hydrogen bonds with acidic Si-O- sites C1->M1 M2 1,3-DAG isomerizes to 1,2-DAG during elution, causing peak bridging C2->M2 M3 C19:0 hydrophobic chains precipitate in high aqueous mobile phases C3->M3 S1 Use Type B Silica & 10mM NH4FA Buffer M1->S1 S2 Maintain 4°C & Use Aprotic Diluents M2->S2 S3 Use Isopropanol (IPA) as Strong Solvent M3->S3

Caption: Logical root-cause analysis for 1,3-DAG peak tailing in LC-MS.

Part 2: Self-Validating Non-Aqueous Reversed-Phase (NARP) Protocol

To achieve a pristine, symmetrical peak, follow this closed-loop, self-validating methodology.

Step 1: Sample Preparation & Diluent Optimization

  • Action: Dilute the lipid standard/extract in an aprotic solvent mixture (e.g., Chloroform:Isopropanol 1:1, v/v). Strictly maintain the autosampler at 4°C.

  • Causality: Aprotic solvents and low temperatures halt the thermodynamic drive for sn-1/3 to sn-2 acyl migration, preserving the structural integrity of the 1,3-DAG prior to injection[3].

Step 2: Column Selection

  • Action: Install a fully end-capped, high-purity Type B silica C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Causality: Type B silica possesses drastically lower metal impurities, which reduces the acidity of residual silanols and prevents the secondary retention of the DAG's sn-2 hydroxyl group[1].

Step 3: Mobile Phase Formulation

  • Action:

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Causality: Isopropanol (IPA) provides superior solvation for the ultra-hydrophobic C19:0 chains compared to methanol, preventing on-column precipitation and improving mass transfer[4]. The ammonium formate actively competes for and masks any remaining negatively charged silanol sites[2].

Step 4: System Suitability & Validation Gate

  • Action: Inject a 1,3-dinonadecanoin standard and calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Logic:

    • If Tf​≤1.2 : The system is validated. Proceed with batch analysis.

    • If Tf​>1.2 : The system has failed validation. Flush the column with 100% Phase B to remove lipid buildup, verify the autosampler temperature, and prepare fresh mobile phase to ensure buffer integrity.

ValidationWorkflow S1 1. Sample Prep Dilute in CHCl3:IPA Store at 4°C S2 2. LC Setup Fully End-Capped C18 IPA-based Mobile Phase S1->S2 S3 3. Execution Rapid Gradient < 15 min run time S2->S3 S4 4. Validation Calculate USP Tailing Pass if Tf <= 1.2 S3->S4

Caption: Step-by-step self-validating workflow for 1,3-DAG chromatography.

Part 3: Quantitative Parameter Optimization

The following table summarizes the expected impact of specific chromatographic parameters on the peak shape of 1,3-dinonadecanoin.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionExpected USP Tailing Factor ( Tf​ )
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Fully endcapped)> 2.0 < 1.2
Mobile Phase Buffer 0.1% Formic Acid only10 mM Ammonium Formate + 0.1% FA1.8 1.1
Strong Solvent (Phase B) MethanolIsopropanol (IPA)1.5 1.05
Autosampler Temperature Ambient (25°C)Refrigerated (4°C)Peak Splitting Sharp Peak

Part 4: Frequently Asked Questions (FAQs)

Q: I added formic acid to my mobile phase, but the tailing persists. Why? A: Formic acid is a relatively weak acid (pKa ~3.75). At typical LC-MS concentrations, it leaves a mixture of protonated and unprotonated silanols on the silica surface[5]. To effectively neutralize these secondary interactions, you must add a buffer salt like ammonium formate. The positively charged ammonium ions ( NH4+​ ) actively compete for the negatively charged silanol sites, shielding the lipid's hydroxyl group from binding[2].

Q: How can I tell if my peak tailing is caused by secondary silanol interactions or acyl migration? A: Silanol-induced tailing typically presents as a smooth, exponential decay from the peak apex. In contrast, acyl migration (the conversion of 1,3-DAG to 1,2-DAG) often presents as a distinct "bridge" or a leading/trailing shoulder, depending on the elution order of the isomers[3]. To validate, incubate your sample at room temperature for 24 hours; if the shoulder grows into a distinct second peak, the root cause is acyl migration.

Q: Can I use a Normal-Phase Liquid Chromatography (NPLC) setup to avoid this entirely? A: Yes. NPLC is highly effective for separating lipid classes and completely bypasses the hydrophobic mass transfer issues associated with Reversed-Phase LC (RPLC). However, NPLC is less effective at separating individual molecular species (e.g., C19:0 vs C18:0 DAGs). If your goal is species-level quantification, an optimized RPLC method utilizing isopropanol is strictly required[4].

Part 5: References

  • "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online. Available at:[Link]

  • "Preparation, acyl migration and applications of the acylglycerols and their isomers." Monash University. Available at:[Link]

  • "The Importance of Understanding Secondary Interactions When Analysing Peptides." Chromatography Today. Available at:[Link]

  • "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Corporation. Available at:[Link]

  • "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis." LCMS.cz. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate vs 1,2-diglyceride standards

Comparative Guide: (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate vs. 1,2-Diglyceride Standards in Lipidomics and Cell Signaling As lipidomics advances from broad profiling to precise structural elucidation, the selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate vs. 1,2-Diglyceride Standards in Lipidomics and Cell Signaling

As lipidomics advances from broad profiling to precise structural elucidation, the selection of internal standards and experimental controls dictates the integrity of the resulting data. This guide provides an in-depth technical comparison between (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly known as 1,3-dinonadecanoin—and traditional 1,2-diglyceride (1,2-DAG) standards.

By deconstructing their thermodynamic stability, biological activity, and mass spectrometry behavior, this guide equips researchers with the mechanistic rationale needed to design artifact-free lipidomic workflows and signal transduction assays.

The Mechanistic Divergence: Structural Dynamics and Acyl Migration

The fundamental difference between these two classes of standards lies in their stereochemistry and thermodynamic stability.

Endogenous diacylglycerols are predominantly generated in the sn-1,2 configuration via the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) by Phospholipase C (PLC)[1][2]. However, 1,2-DAGs are kinetically unstable. When exposed to heat, acidic, or basic conditions (common in lipid extraction protocols), the acyl chain at the sn-2 position undergoes an intramolecular nucleophilic attack, migrating to the sn-3 position to form a 1,3-DAG[3][4].

Because the 1,3-DAG configuration is thermodynamically favored due to reduced steric hindrance, the equilibrium heavily favors the 1,3-isomer (typically a 7:3 ratio in favor of 1,3-DAG)[3].

AcylMigration DAG12 sn-1,2-Diacylglycerol (Kinetically Favored) Intermediate Cyclic Ketal Intermediate (Transition State) DAG12->Intermediate Intramolecular Nucleophilic Attack DAG13 sn-1,3-Diacylglycerol (Thermodynamically Stable) Intermediate->DAG13 Rearrangement (Driven by Heat/pH) DAG13->Intermediate Reversible (Minor Pathway)

Thermodynamic acyl migration from 1,2-DAG to the stable 1,3-DAG isomer via a cyclic intermediate.

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a synthetic 1,3-DAG containing two odd-chain (C19:0) fatty acids[5]. Because it is already in the thermodynamically stable sn-1,3 configuration, it is immune to the acyl migration artifacts that plague 1,2-DAG standards during sample preparation.

Biological Activity: The PKC Activation Paradigm

The stereochemical differences between 1,2-DAGs and 1,3-DAGs dictate their biological roles. 1,2-DAGs are potent lipid second messengers that activate conventional and novel isoforms of Protein Kinase C (PKC)[2][6]. They achieve this by binding with high affinity to the cysteine-rich C1 domain of PKC, inducing a conformational change that releases the enzyme's autoinhibitory pseudosubstrate[2][7].

Conversely, 1,3-DAGs are biologically inert in this pathway. The spatial arrangement of the acyl chains in the 1,3-configuration prevents the necessary electrostatic and hydrophobic interactions with the PKC C1 domain[8].

The Analytical Consequence: If a live-cell assay is spiked with a 1,2-DAG standard prior to lysis to measure extraction recovery, the standard itself will acutely activate PKC, altering the cellular lipidome and phosphoproteome before the extraction even begins. Spiking with the biologically silent 1,3-dinonadecanoin prevents this observer effect.

PKCSignaling DAG12 1,2-DAG Standards (e.g., 1,2-Diolein) C1Domain PKC C1 Domain (Regulatory Subunit) DAG12->C1Domain High-Affinity Binding DAG13 1,3-Dinonadecanoin (Standard) DAG13->C1Domain Steric Hindrance (No Binding) InactivePKC Inactive PKC (Biologically Silent) DAG13->InactivePKC Maintains Basal State ActivePKC Active PKC (Downstream Phosphorylation) C1Domain->ActivePKC Pseudosubstrate Release

Differential activation of Protein Kinase C (PKC) by 1,2-DAG versus biologically inert 1,3-DAG.

Quantitative Data Presentation

The following tables synthesize the physicochemical properties and expected experimental performance of both standard types, providing a framework for selecting the appropriate molecule for your specific assay.

Table 1: Physicochemical and Biological Comparison

Parameter(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate1,2-Diglyceride Standards (e.g., 1,2-Diolein)
Common Name 1,3-Dinonadecanoin[5]1,2-DAG (e.g., 1,2-DOG)
Stereochemistry sn-1,3sn-1,2
Endogenous Abundance Zero (Odd-chain C19:0 is absent in mammals)High (Major endogenous signaling lipid)
Thermodynamic State Highly Stable (Equilibrium favored)[3]Unstable (Prone to acyl migration)[4]
PKC Activation Inactive[8]Highly Active (C1 Domain Agonist)[2]
Primary Application LC-MS/MS Internal Standard (Recovery/Quantification)Biological Assays, Calibration Curves for Endogenous DAGs

Table 2: Expected Experimental Validation Metrics

Metric1,3-Dinonadecanoin Spike1,2-DAG Standard Spike
LC-MS/MS Extraction Recovery > 95% (Stable signal)75 - 85% (Signal loss due to migration)
Artifactual Acyl Migration (During Prep) < 1%15 - 30% (Depending on temperature/pH)
In Vitro PKC Kinase Activity Basal (No induction)> 10-fold induction over basal

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must contain internal checks that validate the success of the procedure. Below are two optimized protocols demonstrating the distinct utility of these standards.

Protocol A: Artifact-Free Lipid Extraction for LC-MS/MS Lipidomics

Objective: Extract cellular lipids while quantifying recovery using 1,3-dinonadecanoin, without triggering acyl migration of endogenous 1,2-DAGs.

  • Quenching & Spiking: Rapidly wash cells with ice-cold PBS. Add 1 mL of ice-cold Methanol containing 10 µM of 1,3-dinonadecanoin internal standard.

    • Causality: Cold methanol instantly denatures endogenous lipases and kinases, freezing the lipidome. 1,3-dinonadecanoin is spiked first to account for all downstream physical losses.

  • Biphasic Extraction (Modified MTBE Method): Add 3 mL of ice-cold Methyl tert-butyl ether (MTBE). Shake at 4°C for 15 minutes. Add 0.75 mL of MS-grade water to induce phase separation. Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Causality: MTBE forms the upper organic layer, making lipid recovery easier and cleaner than the traditional chloroform-based Folch method. Maintaining 4°C and neutral pH strictly arrests the thermodynamic drive of 1,2-DAG to 1,3-DAG acyl migration.

  • Self-Validation Mechanism (Migration Control): In a parallel "blank" tube containing no cells, spike a known concentration of a heavy-isotope labeled 1,2-DAG standard (e.g., 1,2-Diolein-d5). Process this tube identically. During LC-MS/MS analysis, calculate the ratio of 1,2-Diolein-d5 to 1,3-Diolein-d5.

    • Validation: If the 1,3-d5 isomer exceeds 5% of the total d5 signal, your extraction conditions are too harsh (likely too warm or acidic), and your endogenous 1,2-DAG data is compromised.

Protocol B: In Vitro PKC Kinase Activity Assay

Objective: Compare the biological signaling capacity of 1,2-DAG vs. 1,3-DAG using a radiometric or fluorometric phosphotransferase assay.

  • Liposome Preparation: Prepare mixed micelles containing Phosphatidylserine (PS) and either the 1,2-DAG standard or 1,3-dinonadecanoin at a 4:1 molar ratio in assay buffer (20 mM HEPES, pH 7.4). Sonicate on ice until clear.

    • Causality: PKC activation requires a membrane-like lipid surface. PS provides the necessary anionic charge to synergize with DAG binding at the C1 domain[8].

  • Kinase Reaction: Incubate purified PKC enzyme with the prepared liposomes, 200 µM Ca2+, 5 mM Mg2+, ATP, and a PKC-specific peptide substrate for 15 minutes at 30°C.

  • Self-Validation Mechanism (Specificity Control): Run three parallel control arms:

    • Arm 1 (Vehicle): PS liposomes with no DAG (Establishes true basal activity).

    • Arm 2 (Inhibitor): 1,2-DAG liposomes + 1 µM Gö6983 (A pan-PKC inhibitor).

    • Arm 3 (Calcium Chelation): 1,2-DAG liposomes + 2 mM EGTA (Removes Ca2+).

    • Validation: The 1,3-dinonadecanoin signal must match Arm 1 (Vehicle). The 1,2-DAG signal must be heavily suppressed in Arm 2 and Arm 3. This proves that any observed activity is strictly due to the stereospecific, calcium-dependent activation of PKC by the 1,2-isomer, validating the biological inertness of the 1,3-standard.

References

  • Laszlo, J. A., et al. "Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols." Journal of the American Oil Chemists' Society, 2008. Available at:[Link]

  • Slater, S. J., et al. "A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers." Journal of Biological Chemistry, 1996. Available at:[Link]

  • Leach, K. L., et al. "Dissociation of protein kinase C activation and sn-1,2-diacylglycerol formation." Journal of Biological Chemistry, 1991. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Quantitative Lipidomics using (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount to unraveling their complex roles in health and disease. This guide provides an in-depth technical compa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of lipids is paramount to unraveling their complex roles in health and disease. This guide provides an in-depth technical comparison of internal standards for quantitative lipidomics, with a focus on the application and validation of odd-chain diacylglycerols, exemplified by (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. We will explore the rationale behind experimental choices, present detailed methodologies, and offer supporting data to ensure the scientific integrity of your lipidomics workflows.

The Imperative of Validation in Quantitative Lipidomics

In the landscape of lipidomics, moving from qualitative identification to precise quantification is a critical leap that enables the robust comparison of lipid profiles across different biological states. However, the analytical journey from sample to result is fraught with potential variability, including inconsistencies in lipid extraction, instrument response, and matrix effects.[1] To mitigate these variables and ensure data accuracy and reproducibility, a rigorous method validation is not just recommended, it is a scientific necessity.

A well-validated method provides confidence that the observed changes in lipid concentrations are due to biological variance rather than analytical artifact. Key parameters of method validation include linearity, accuracy, precision, and recovery.[2] Central to achieving these benchmarks is the judicious selection and application of an appropriate internal standard.

The Role of the Internal Standard: Your Analytical Anchor

An internal standard (IS) is a compound of known concentration added to a sample at the earliest stage of analysis.[3] Its purpose is to co-vary with the analyte of interest throughout the entire analytical process, thereby normalizing for any variations that may occur. The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer.[4] The two most common classes of internal standards in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[3]

  • Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard," SIL-IS are structurally identical to the endogenous lipid but are enriched with heavy isotopes (e.g., ¹³C, ²H). This near-identical nature ensures they behave almost identically to the analyte during extraction and ionization. However, the synthesis of a unique SIL-IS for every lipid in a complex biological sample is often impractical and cost-prohibitive.[5]

  • Odd-Chain Internal Standards: These are lipids containing fatty acid chains with an odd number of carbon atoms (e.g., C17, C19), which are naturally absent or present at very low levels in most mammalian systems.[3] Their structural similarity to even-chain lipids allows them to effectively mimic the behavior of endogenous lipids during analysis, offering a cost-effective and versatile alternative to SIL-IS.[3]

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a prime example of an odd-chain diacylglycerol that can serve as an effective internal standard for the quantification of endogenous diacylglycerols. Its two C19 fatty acid chains ensure it is not naturally present in most samples, while its diacylglycerol backbone provides structural analogy to the target analytes.

Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. Below is a comparison of the expected performance of an odd-chain diacylglycerol like (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate against a stable isotope-labeled diacylglycerol.

Validation Parameter Stable Isotope-Labeled Diacylglycerol (e.g., DAG 16:0/18:1-d7) Odd-Chain Diacylglycerol (e.g., (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate) Causality and Field-Proven Insights
Linearity (R²) > 0.99> 0.99Both types of internal standards can achieve excellent linearity over a wide dynamic range when the method is properly optimized.[2]
Accuracy (% Bias) ± 15%± 20%The near-identical chemical nature of SIL-IS provides a slight edge in accuracy by more closely mimicking the analyte's behavior and compensating for matrix effects.[3]
Precision (%RSD) < 15%< 20%SIL-IS often yield slightly better precision due to their ability to more effectively correct for subtle variations in extraction and ionization.[3]
Recovery (%) 85-115%80-120%Both exhibit good recovery, but SIL-IS can better account for analyte loss during sample preparation.[2]
Cost HighModerateThe complex synthesis of SIL-IS makes them significantly more expensive than odd-chain standards.[3]

Experimental Protocol: Validation of a Quantitative Lipidomics Workflow

This section outlines a detailed protocol for the validation of a quantitative lipidomics method for diacylglycerols using (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as an internal standard.

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate and dissolve it in 10 mL of a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Internal Standard Working Solution (10 µg/mL): Perform a serial dilution of the stock solution to achieve the desired working concentration. The optimal concentration should be determined based on the expected levels of endogenous diacylglycerols in the samples.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a representative diacylglycerol standard (e.g., 1,2-dipalmitoyl-sn-glycerol) into a surrogate matrix (e.g., charcoal-stripped plasma).

Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely used and robust procedure for the extraction of a broad range of lipids.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1 v/v/v).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for accurate lipid quantification.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of diacylglycerols based on their hydrophobicity.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point for separating diacylglycerol species.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of diacylglycerols, which readily form [M+NH₄]⁺ adducts.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. The MRM transitions involve the selection of the precursor ion (the [M+NH₄]⁺ adduct of the diacylglycerol) and a specific product ion generated through collision-induced dissociation (CID). A characteristic fragmentation pathway for diacylglycerols is the neutral loss of a fatty acid moiety.

Analyte/Internal Standard Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Endogenous Diacylglycerol (e.g., DAG 16:0/18:1)[M+NH₄]⁺[M+H - RCOOH]⁺20-30
(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate[M+NH₄]⁺[M+H - C₁₉H₃₈O₂]⁺20-30
Data Analysis and Validation
  • Construct Calibration Curves: Plot the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. Perform a linear regression to determine the linearity (R²) of the method.

  • Determine Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate. Accuracy is determined by comparing the measured concentration to the nominal concentration (% bias). Precision is assessed by the relative standard deviation (%RSD) of the replicate measurements.

  • Calculate Recovery: Compare the peak area of the internal standard in an extracted sample to the peak area of the internal standard in a non-extracted standard solution of the same concentration.

Visualizing the Workflow and Key Structures

To further clarify the experimental process and the structure of the internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample Biological Sample (e.g., Plasma) spike Spike with (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate sample->spike folch Folch Extraction (Chloroform:Methanol) spike->folch evap Solvent Evaporation folch->evap recon Reconstitution evap->recon lc Reversed-Phase LC (C18 Column) recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integrate Peak Integration & Ratio Calculation ms->integrate quant Quantification using Calibration Curve integrate->quant validate Validation Assessment (Linearity, Accuracy, Precision) quant->validate

Caption: Experimental workflow for quantitative lipidomics.

G compound compound

Caption: Structure of a representative odd-chain diacylglycerol.

Conclusion

The validation of quantitative lipidomics methods is a critical step in ensuring the reliability and reproducibility of experimental data. While stable isotope-labeled internal standards are often considered the gold standard, odd-chain lipids like (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate offer a robust and cost-effective alternative, particularly for the quantification of diacylglycerols. By understanding the principles behind method validation, carefully selecting an appropriate internal standard, and meticulously executing the experimental protocol, researchers can generate high-quality quantitative lipidomics data that will advance our understanding of the complex roles of lipids in biological systems.

References

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  • Bowden, J. A., et al. (2017). Validating Quantitative Untargeted Lipidomics Across Nine Liquid Chromatography–High-Resolution Mass Spectrometry Platforms. Analytical Chemistry, 89(22), 12279–12287.
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  • European Patent Office. (2000). Process for making 2-alkyl-3-hydroxybenzoic acids.
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  • ResearchGate. (2017). How much quantity of internal standard should we add for Fame analysis in GC?. Retrieved from [Link]

  • Venn-Watson, S., & Schork, N. (2023). Molecular and cellular mechanisms of pentadecanoic acid. medRxiv.
  • Wang, Y., et al. (2025). Multi-Omics Analysis Reveals 1-Propanol-Induced Pentadecanoic Acid Biosynthesis in Yarrowia lipolytica. Metabolites, 15(11), 1345.
  • Venn-Watson, S., & Schork, N. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity- En. Preprints.org.
  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-211.
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  • Han, X. (2016). Shotgun lipidomics. Comprehensive Physiology, 6(3), 1313-1349.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry, 178, 117769.
  • Matreya LLC. (2019). Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards.
  • ResearchGate. (n.d.). List of internal standards used for lipidomics analysis. Retrieved from [Link]

  • MilliporeSigma. (n.d.).
  • Wang, M., et al. (2023). Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. Journal of Lipid Research, 64(1), 100301.
  • Lipidomics Standards Initiative. (n.d.). Lipid Species Quantification. Retrieved from [Link]

  • Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 145(10), 3541-3550.
  • Quehenberger, O., et al. (2014). Lipidomics. Circulation: Cardiovascular Genetics, 7(6), 886-898.
  • Burla, B., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73.

Sources

Validation

Mass Spectra Comparison Guide: (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate vs. Even-Chain Diacylglycerols

As lipidomics advances, the accurate quantification of diacylglycerols (DAGs)—critical secondary messengers and metabolic intermediates—requires robust analytical frameworks. This guide provides an in-depth, objective co...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics advances, the accurate quantification of diacylglycerols (DAGs)—critical secondary messengers and metabolic intermediates—requires robust analytical frameworks. This guide provides an in-depth, objective comparison between the synthetic odd-chain DAG (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (commonly known as 1,3-dinonadecanoylglycerol or 19:0/19:0 DAG) and endogenous even-chain DAGs (e.g., 16:0/16:0 and 18:0/18:0 DAGs).

By leveraging the biological absence of odd-chain fatty acids in mammalian systems, 19:0/19:0 DAG serves as an optimal internal standard, eliminating isobaric overlap and enabling absolute quantification.

Ionization Mechanisms & Analytical Causality

Diacylglycerols are inherently neutral lipids. Because they lack a highly polar or ionic headgroup (unlike glycerophospholipids), their direct protonation ( [M+H]+ ) during Electrospray Ionization (ESI) is highly inefficient and prone to unpredictable in-source fragmentation.

The Causality of Adduct Formation: To circumvent poor ionization, the chromatographic mobile phase must be doped with additives such as ammonium acetate (NH₄OAc) or lithium salts [1]. We prioritize ammonium adducts ( [M+NH4​]+ ) because they dramatically enhance ionization efficiency and yield highly predictable fragmentation patterns during Collision-Induced Dissociation (CID).

When subjected to CID, ammoniated DAG adducts undergo a characteristic neutral loss. The mechanism is driven by the expulsion of ammonia combined with the neutral loss of one fatty acyl group as a free carboxylic acid ( RCOOH+NH3​ ). This leaves a positively charged, dehydrated monoacylglycerol (MAG) product ion ( [MAG−H2​O]+ ) [2].

Fragmentation P Precursor Ion: [M+NH4]+ m/z 670.6 (19:0/19:0 DAG) CID Collision-Induced Dissociation (CID) Energy: 15-25 eV P->CID NL Neutral Loss - (19:0 Fatty Acid + NH3) Δm = 315.3 Da CID->NL F1 Product Ion: [MAG - H2O]+ m/z 355.3 NL->F1

CID fragmentation pathway of ammoniated 19:0/19:0 DAG yielding MAG-like product ions.

Mass Spectra Comparison: Quantitative Data

The fragmentation behavior of 19:0/19:0 DAG is chemically identical to that of even-chain DAGs, but its unique odd-chain mass shifts the precursor and product ions to distinct, non-overlapping m/z windows. This mass shift is what makes it an unparalleled internal standard.

Table 1: ESI-MS/MS Fragmentation Data for Ammoniated DAG Adducts

Lipid SpeciesMolecular FormulaMonoisotopic Mass (Da)Precursor Ion [M+NH4​]+ (m/z)Neutral Loss ( RCOOH+NH3​ ) (Da)Primary Product Ion (m/z)
1,3-Di-16:0 DAG (Dipalmitin) C35​H68​O5​ 568.5067586.54 273.27 (16:0 FA + NH3​ )313.27
1,3-Di-18:0 DAG (Distearin) C39​H76​O5​ 624.5693642.60 301.30 (18:0 FA + NH3​ )341.31
1,3-Di-19:0 DAG (Dinonadecanoin) C41​H80​O5​ 652.5985670.63 315.31 (19:0 FA + NH3​ )355.32

Data Interpretation: The 19:0/19:0 DAG precursor ion (m/z 670.63) and its product ion (m/z 355.32) sit in a mass window completely devoid of endogenous mammalian lipids, ensuring zero false-positive signals during Multiple Reaction Monitoring (MRM) or Neutral Loss Scanning (NLS) [3].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following DAG quantification workflow is designed as a self-validating system . By spiking the 19:0/19:0 DAG internal standard into the crude sample prior to extraction, the protocol automatically normalizes downstream variables. Any variance in solvent partitioning, evaporative loss, or matrix-induced ion suppression will equally affect the endogenous DAGs and the 19:0/19:0 standard. If the absolute recovery of the internal standard falls outside a ±15% tolerance window, the system flags the run as invalid, preventing the reporting of skewed biological data.

Step-by-Step Methodology

Step 1: Internal Standard Spike-In

  • Prepare a working solution of 19:0/19:0 DAG in chloroform/methanol (1:1, v/v) at a concentration of 10 µM.

  • Spike 10 µL of the internal standard directly into 100 µL of cellular homogenate or plasma.

  • Causality: Early introduction ensures the standard undergoes the exact same physical and chemical stresses as the endogenous analytes.

Step 2: Modified Bligh-Dyer Lipid Extraction

  • Add 375 µL of Chloroform:Methanol (1:2, v/v) to the sample. Vortex for 30 seconds.

  • Add 125 µL of Chloroform, vortex. Then add 125 µL of LC-MS grade water, vortex again.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Causality: This specific solvent ratio creates a biphasic system. The non-polar DAGs and the 19:0/19:0 standard partition exclusively into the lower chloroform phase, while proteins precipitate at the interphase, effectively desalting the sample.

Step 3: Sample Reconstitution

  • Carefully extract the lower organic phase and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1, v/v).

  • Causality: Isopropanol is critical here; its lower dielectric constant prevents the hydrophobic DAGs from adhering to the walls of the autosampler vials.

Step 4: LC-MS/MS Acquisition

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Acetate.

  • Causality: The 10 mM Ammonium Acetate is the chemical driver for [M+NH4​]+ adduct formation. Operate the Triple Quadrupole MS in positive ion mode, utilizing Neutral Loss Scanning (NLS) or MRM transitions derived from Table 1.

Workflow A 1. Sample Matrix (Endogenous DAGs) B 2. Spike-In IS (19:0/19:0 DAG) A->B C 3. Bligh-Dyer Extraction B->C D 4. ESI-MS/MS (+ NH4OAc) C->D E 5. Data Analysis (Neutral Loss) D->E

Workflow for DAG quantification using 19:0/19:0 DAG as an internal standard.

References

  • Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry Source: Analytical Biochemistry (NIH PubMed Central) URL:[Link]

  • Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry Source: Analytical Biochemistry (NIH PubMed Central) URL:[Link]

  • Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) Source: Metabolites (MDPI) URL:[Link]

Comparative

A Comparative Guide to Retention Time Mapping of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate in Reversed-Phase Liquid Chromatography

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust retention time map for the diglyceride (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecano...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust retention time map for the diglyceride (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate. We will move beyond rote protocols to explore the underlying chromatographic principles, compare alternative methodologies, and provide a self-validating experimental design to confidently predict and confirm the elution behavior of this specific lipid species in reversed-phase liquid chromatography (RP-LC).

Introduction: The Challenge of Lipid Identification

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two C19:0 (nonadecanoic) fatty acid chains. As with many lipids, its analysis is critical in various fields, from pharmaceutical formulation, where it may be an excipient or impurity, to lipidomics research. In complex matrices, confident identification based solely on mass spectrometry can be ambiguous due to the presence of isomers. Therefore, orthogonal data, such as chromatographic retention time, is indispensable for accurate characterization.

Retention time mapping is a powerful analytical strategy that uses the predictable relationship between a molecule's structure and its chromatographic behavior to anticipate its elution time. This guide compares the critical parameters in RP-LC to develop a reliable predictive model for this large, saturated diglyceride.

Part 1: The Science of Diglyceride Retention in RP-LC

In reversed-phase chromatography, retention is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. For lipids, this interaction is primarily dictated by the physicochemical properties of their fatty acyl chains.

Core Principles of Lipid Retention:

  • Chain Length (Carbon Number, CN): Retention time increases with the total number of carbons in the fatty acyl chains. Longer chains lead to stronger hydrophobic interactions with the stationary phase, resulting in later elution.[1][2]

  • Degree of Unsaturation (Double Bond Number, DB): Retention time decreases as the number of double bonds increases. The presence of a double bond introduces a "kink" in the acyl chain, reducing the surface area available for interaction with the stationary phase and leading to earlier elution.[1][3]

These two factors are often combined into a single metric, the Equivalent Carbon Number (ECN) , which provides a robust estimate of a lipid's relative retention. The ECN is a powerful concept initially developed for triglycerides but is also applicable to other lipid classes.[1][4]

ECN = CN - 2 * DB

For our target analyte, (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate:

  • Total Carbon Number (CN) = 19 + 19 = 38

  • Total Double Bonds (DB) = 0

  • ECN = 38 - 2 * 0 = 38

This high ECN value indicates that the molecule is highly hydrophobic and will be strongly retained on a standard reversed-phase column. The presence of a free hydroxyl group on the glycerol backbone introduces a slight polar character, making it elute slightly earlier than its corresponding triglyceride counterpart (trinonadecanoin), but it remains a fundamentally non-polar analyte.

G cluster_structure Molecular Structure Drivers cluster_retention Impact on RP-LC Retention Analyte_Structure Lipid Structure ((2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate) CN Increased Carbon Number (CN) (e.g., longer acyl chains) DB Increased Double Bonds (DB) (Unsaturation) Polarity Increased Polarity (e.g., free -OH group) Retention Retention Time (tR) CN->Retention Increases tR DB->Retention Decreases tR Polarity->Retention Decreases tR

Relationship between lipid structure and RP-LC retention.

Part 2: A Comparative Analysis of Chromatographic Conditions

The accuracy of a retention map is critically dependent on the chosen analytical method. Here, we compare key stationary and mobile phase options.

Comparison of Stationary Phases

The choice of stationary phase is the most critical parameter for achieving adequate retention and selectivity. For a highly hydrophobic molecule like our target analyte, a C18 column is the standard starting point, but alternatives can offer distinct advantages.

Stationary PhasePrinciple of SeparationAdvantages for Target AnalyteDisadvantages & Considerations
C18 (Octadecylsilane) Strong hydrophobic interactions. The industry standard for lipidomics.[5]- Excellent Retention: Provides strong retention necessary for high ECN lipids. - High Resolution: Capable of separating closely related lipid species. - Predictable Behavior: Retention is well-correlated with ECN.- Long Run Times: Strong retention can lead to extended analysis times. - Potential Co-elution: May co-elute with other highly non-polar lipids like triglycerides or sterol esters.
C8 (Octylsilane) Moderate hydrophobic interactions. Less retentive than C18.[6][7]- Faster Elution: Can significantly reduce analysis time. - Altered Selectivity: May resolve the target from impurities that co-elute on a C18 phase.- Reduced Retention: May provide insufficient retention, especially if the mobile phase is too strong. - Lower Peak Capacity: Generally offers lower resolving power compared to C18 for complex lipid mixtures.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.- Unique Selectivity: Useful for separating the target analyte from aromatic impurities.- Less Relevant for Saturated Lipids: The primary π-π interaction mechanism offers little advantage for separating saturated acyl chains. - Less Predictable Retention: ECN-based retention models may be less accurate.

Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 mm length, 2.1 or 4.6 mm ID, sub-2 µm or 2.7 µm particle size) to ensure sufficient retention. A C8 column should be considered a secondary option for method optimization if run time is critical or specific co-elution issues arise.

Comparison of Mobile Phase Systems

The mobile phase composition fine-tunes the elution of the analyte from the stationary phase. A gradient elution, where the percentage of organic solvent is increased over time, is necessary for analyzing samples containing lipids with a wide range of polarities.

Mobile Phase System (B-Solvent)Key CharacteristicsAdvantages for Target AnalyteDisadvantages & Considerations
Acetonitrile (ACN) Moderate elution strength, low viscosity. Often used in a binary system with water.[5]- Good Peak Shape: Often provides sharp, symmetrical peaks. - UV Transparency: Low UV cutoff is beneficial if using UV detection.- Limited Solubility for Non-polars: May struggle to elute highly hydrophobic lipids without a stronger solvent. - Potential for Precipitation: Lipids can precipitate if the initial aqueous percentage is too high.
Methanol (MeOH) Good solubilizing power for lipids, slightly higher elution strength than ACN.- Excellent Solubilizing Power: Reduces the risk of analyte precipitation on-column.- Higher Viscosity: Leads to higher backpressure compared to ACN.
Isopropanol (IPA) / Tetrahydrofuran (THF) High elution strength, excellent solubilizing power for non-polar compounds.[4][8]- Elution of "Sticky" Compounds: Essential for eluting very high ECN lipids in a reasonable timeframe. - Improved Peak Shape: Can mitigate tailing for highly retained analytes.- High Backpressure: IPA is viscous and must be used judiciously, often as a third solvent in a ternary gradient (e.g., ACN/IPA). - Detector Incompatibility: THF has a high UV cutoff and is not compatible with all materials.

Recommendation: A ternary gradient system often provides the best balance of resolution and elution power for broad lipid analysis. A common and effective approach involves:

  • Mobile Phase A: Water (often with a small amount of buffer like ammonium formate or acetate for MS compatibility).

  • Mobile Phase B: A mixture such as Acetonitrile/Isopropanol (e.g., 50:50 v/v).

This allows for a high-resolution separation of more polar lipids at the beginning of the gradient, while the increasing concentration of IPA ensures the successful elution of highly non-polar species like the target diglyceride.

Part 3: A Self-Validating Protocol for Retention Time Mapping

This section provides a step-by-step workflow for creating and validating a retention time prediction model. The trustworthiness of this protocol lies in its use of a homologous series of standards to build a calibration curve, against which the target analyte's retention can be predicted and verified.

Workflow for developing a validated retention time map.
Experimental Protocol

1. Selection of Calibration Standards:

  • Rationale: To accurately predict the retention of a DAG with ECN 38, a series of standards spanning this value is required. A homologous series of saturated diacylglycerols is ideal.

  • Recommended Standards:

    • 1,2-Dipalmitoyl-rac-glycerol (C16:0/C16:0), ECN = 32

    • 1,2-Distearoyl-rac-glycerol (C18:0/C18:0), ECN = 36

    • 1,2-Diarachidoyl-rac-glycerol (C20:0/C20:0), ECN = 40

  • This set brackets the target ECN of 38, ensuring the prediction is an interpolation, which is more accurate than an extrapolation.

2. Sample & Standard Preparation:

  • Prepare individual stock solutions of each standard and the target analyte (if available) in a suitable organic solvent (e.g., chloroform/methanol 1:1 v/v) at approximately 1 mg/mL.[9]

  • Create a working solution by diluting the stock solutions in the initial mobile phase solvent or a compatible solvent like isopropanol to a final concentration of 10-50 µg/mL.

  • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[10] Using a compatible solvent ensures proper focusing of the analyte at the head of the column.

3. Suggested RP-LC Method:

  • Column: C18, 150 x 2.1 mm, 2.7 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

    • Rationale: Temperature control is crucial. Fluctuations can cause significant retention time drift, with a 1°C change potentially shifting retention by 1-2%.[11][12]

  • Gradient:

    • 0.0 min: 30% B

    • 2.0 min: 30% B

    • 20.0 min: 99% B

    • 25.0 min: 99% B

    • 25.1 min: 30% B

    • 30.0 min: 30% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Detector: Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). These detectors are universal for lipids which often lack a UV chromophore.[6][13]

4. Data Analysis and Modeling:

  • Inject the calibration standards individually or as a mix.

  • Record the retention time (tR) for each standard.

  • Create a plot of tR (y-axis) versus ECN (x-axis).

  • Perform a linear regression on the data points. The relationship should be highly linear for a homologous series.[2]

  • Derive the equation of the line: tR = m(ECN) + c , where 'm' is the slope and 'c' is the y-intercept.

  • Use this equation to predict the retention time of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate by substituting its ECN value of 38.

Example Data & Prediction
CompoundAcyl CompositionECNHypothetical tR (min)
Standard 1C16:0 / C16:0 DAG3215.2
Standard 2C18:0 / C18:0 DAG3617.8
Standard 3C20:0 / C20:0 DAG4020.4
Target Analyte C19:0 / C19:0 DAG 38 ~19.1 (Predicted)

Based on a linear regression of the standard data, the predicted retention time for an analyte with ECN 38 would be approximately 19.1 minutes. This provides a narrow window in which to search for the analyte in a complex chromatogram.

Validation: If a pure standard of the target analyte is available, inject it under the same conditions. The experimental retention time should fall within a narrow margin (e.g., ±2%) of the predicted value, thereby validating the model.

References

  • Holčapek, M., et al. (2021). Retention dependences support highly confident identification of lipid species in human plasma by reversed-phase UHPLC/MS. bioRxiv. [Link]

  • Lísa, M., & Holčapek, M. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1450, 76-85. [Link]

  • Lísa, M., & Holčapek, M. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • Nikolova-Damyanova, B. (2019). Mechanism of Retention of Unsaturated Lipids. American Oil Chemists' Society (AOCS). [Link]

  • Waters Corporation. (n.d.). A Robust and Reproducible Reversed-Phase Lipid Profiling Method for Large Sample Sets. Waters Application Note. [Link]

  • Andersen, M. R., et al. (2015). PredRet: Prediction of Retention Time by Direct Mapping between Multiple Chromatographic Systems. Analytical Chemistry, 87(18), 9334-9341. [Link]

  • Song, H., et al. (2019). Accurate mass and retention time library of serum lipids for type 1 diabetes research. Metabolomics, 15(7), 99. [Link]

  • Ovčačíková, M., et al. (2022). Retention dependences support highly confident identification of lipid species in human plasma by reversed-phase UHPLC/MS. Analytical and Bioanalytical Chemistry, 414(3), 1225-1236. [Link]

  • Holčapek, M., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. Journal of Chromatography A, 1450, 76-85. [Link]

  • Hyötyläinen, T., & Orešič, M. (2008). RPLC-Ion-Trap-FTMS Method for Lipid Profiling of Plasma: Method Validation and Application to p53 Mutant Mouse Model. Journal of Proteome Research, 7(11), 4802-4810. [Link]

  • Siew, W. L., et al. (2013). Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. Journal of Oil Palm Research, 25(3), 326-335. [Link]

  • Koulman, A., et al. (2014). Improved Lipid Analysis Using a 2D-LC-MS System with a Novel Injection Procedure. OSTI.GOV. [Link]

  • Hartler, J., et al. (2011). A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry. Journal of Lipid Research, 52(4), 834-841. [Link]

  • American Laboratory. (2023). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. American Laboratory. [Link]

  • Sun, L., et al. (2017). A simple method for HPLC retention time prediction: linear calibration using two reference substances. Chinese Medicine, 12, 16. [Link]

  • Fliszar, K. A., et al. (2006). Profiling of medium chain glycerides used in pharmaceutical formulation development by reversed-phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-908. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. LCGC International. [Link]

  • Wang, T., et al. (2025). A generalizable methodology for predicting retention time of small molecule pharmaceutical compounds across reversed-phase HPLC columns. Journal of Chromatography A, 1721, 464817. [Link]

  • Abidi, S. L. (1992). Analysis of mixtures containing free fatty acids and mono-, di- and triglycerides by high-performance liquid chromatography coupled with evaporative light-scattering detection. Journal of Chromatography A, 598(2), 249-256. [Link]

  • PubChem. (n.d.). 2,3-Dihydroxypropyl nonadecanoate. National Center for Biotechnology Information. [Link]

  • Kossena, G. A., et al. (2004). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 631-639. [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. [Link]

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

Sources

Validation

evaluating the accuracy of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate as a surrogate standard

As a Senior Application Scientist, I frequently encounter laboratories struggling with the accurate quantification of diacylglycerols (DAGs) and triacylglycerols (TAGs) in complex biological matrices. The dynamic nature...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the accurate quantification of diacylglycerols (DAGs) and triacylglycerols (TAGs) in complex biological matrices. The dynamic nature of these signaling lipids, coupled with severe ion suppression in electrospray ionization (ESI), demands robust internal standardization.

This guide objectively evaluates (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly known as 1,3-dinonadecanoin or DG(19:0/0:0/19:0)—as a surrogate standard. By examining the mechanistic causality behind its performance and comparing it against deuterated and alternative odd-chain standards, we provide a self-validating framework for integrating this compound into high-throughput lipidomics workflows.

The Mechanistic Causality of 1,3-Dinonadecanoin

To achieve absolute quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a surrogate standard must mimic the target analyte's physicochemical properties without overlapping with endogenous signals. 1,3-dinonadecanoin achieves this through two critical structural advantages:

The "Odd-Chain" ECN Advantage

Mammalian lipid biosynthesis relies on the iterative addition of acetyl-CoA (C2 units), resulting in an overwhelming abundance of even-chain fatty acids. Consequently, C19:0 fatty acids are virtually absent in human plasma and tissues[1]. In reversed-phase liquid chromatography (RPLC), lipid retention is dictated by the Equivalent Carbon Number (ECN), calculated as ECN=TotalCarbons−2×(DoubleBonds) .

With an ECN of 38, 1,3-dinonadecanoin elutes precisely within the retention window of biologically critical long-chain DAGs (e.g., DAG 18:0/20:0 or DAG 18:1/20:1). This co-elution ensures the standard experiences identical mobile phase compositions and ionization environments as the target analytes, effectively compensating for matrix effects[2].

Thermodynamic Stability: 1,3- vs. 1,2-Isomers

The causality behind selecting a 1,3-DAG over a 1,2-DAG lies in thermodynamic stability. 1,2-diacylglycerols are highly prone to spontaneous acyl migration to the sn-3 position during extraction and storage. By utilizing the thermodynamically stable 1,3-isomer of dinonadecanoin, we eliminate in-vial isomerization variance, creating a highly stable, self-validating baseline for quantification[3].

Comparative Performance Analysis

When evaluating surrogate standards, 1,3-dinonadecanoin must be benchmarked against the gold standard (deuterated DAGs) and other odd-chain alternatives (e.g., C17:0 DAGs).

Table 1: Objective Comparison of DAG Surrogate Standards
Evaluation Metric1,3-Dinonadecanoin (C19:0 DAG)Deuterated DAGs (e.g., d5-DAG)1,2-Diheptadecanoin (C17:0 DAG)
Endogenous Background Zero (C19:0 is absent in mammals)Zero Trace (C17:0 can be present from dietary sources)
Thermodynamic Stability High (1,3-isomer prevents acyl migration)Variable (Depends on specific isomer synthesized)Low (1,2-isomer is prone to spontaneous migration)
Isotopic Exchange Risk None Moderate (Risk of H/D back-exchange in ESI source)None
Chromatographic Shift None (Elutes strictly by ECN)Slight (Deuterium alters hydrophobicity, causing early elution)None (Elutes strictly by ECN)
Matrix Effect Compensation Excellent (Class-specific compensation)Superior (Analyte-specific exact co-elution)Good (Class-specific compensation)
Cost & Scalability Highly Cost-Effective Expensive , limits high-throughput screeningCost-Effective

To visualize the logical framework for selecting the appropriate internal standard based on experimental constraints, refer to the decision matrix below:

DecisionTree Q1 Target Lipid: Endogenous Even-Chain DAG Q2 Is exact co-elution strictly required to overcome severe matrix effects? Q1->Q2 Deuterated Deuterated Standard (e.g., d5-DAG) Q2->Deuterated Yes OddChain Odd-Chain Surrogate (e.g., 1,3-Dinonadecanoin) Q2->OddChain No (Cost/Stability priority) Adv1 Risk: D/H Exchange & Chromatographic Isotope Effect Deuterated->Adv1 Adv2 Benefit: Zero Endogenous Background, High Stability OddChain->Adv2

Fig 1. Logical decision matrix for selecting lipidomics internal standards.

Self-Validating Experimental Protocol

To trust your quantification, your protocol must be a self-validating system. The following step-by-step methodology utilizes a biphasic Methyl tert-butyl ether (MTBE) extraction to evaluate the extraction recovery and matrix effect of 1,3-dinonadecanoin in biological tissues[4].

Phase 1: Matrix Preparation & Spiking
  • Aliquot Preparation: Obtain 50 µL of pooled biological matrix (e.g., human plasma or homogenized liver tissue). Prepare three identical sets:

    • Set A: Unspiked matrix (Blank).

    • Set B: Spiked pre-extraction (Recovery assessment).

    • Set C: Spiked post-extraction (Matrix effect assessment).

  • Pre-Extraction Spike: Add 10 µL of 5 µM 1,3-dinonadecanoin working solution (in methanol) to Set B . Add 10 µL of pure methanol to Sets A and C.

Phase 2: Biphasic Extraction (MTBE Method)
  • Protein Precipitation: Add 225 µL of ice-cold methanol to all samples. Vortex vigorously for 10 seconds to disrupt lipid-protein complexes[2].

  • Lipid Solubilization: Add 750 µL of cold MTBE to all tubes. Shake continuously at 4°C for 10 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 500 µL of the upper organic (MTBE) phase to a clean glass vial.

Phase 3: Post-Extraction Spiking & Reconstitution
  • Post-Extraction Spike: Add 10 µL of 5 µM 1,3-dinonadecanoin to Set C .

  • Drying: Evaporate the solvent in all vials to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid films in 100 µL of Isopropanol/Methanol (1:1, v/v).

Phase 4: LC-MS/MS Analysis & Causality in Data

Run the samples on an RPLC-ESI-MS/MS system in positive ion mode, monitoring the [M+NH4​]+ adduct of 1,3-dinonadecanoin ( m/z 670.6).

Data Causality: By isolating the spike timing, you can mathematically separate extraction efficiency from ionization suppression:

  • Extraction Recovery (RE): RE=AreaSetC−AreaSetAAreaSetB−AreaSetA​×100

  • Matrix Effect (ME): ME=AreaNeatStandardAreaSetC−AreaSetA​×100

G S1 1. Sample Aliquot (Plasma/Tissue) S2 2. Spike 1,3-Dinonadecanoin (IS) S1->S2 S3 3. MTBE/MeOH Biphasic Extraction S2->S3 S4 4. Phase Separation & Collection S3->S4 S5 5. RPLC-ESI-MS/MS (Pos Ion Mode) S4->S5 S6 6. Peak Integration & Quantification S5->S6

Fig 2. Self-validating lipidomics workflow using 1,3-dinonadecanoin as a surrogate standard.

Conclusion

For researchers and drug development professionals requiring high-throughput, accurate lipid profiling, (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate (1,3-dinonadecanoin) offers a mathematically and thermodynamically superior alternative to 1,2-isomers and a highly cost-effective alternative to deuterated standards. Its predictable equivalent carbon number (ECN) ensures representative matrix effect compensation, while its 1,3-configuration guarantees structural integrity throughout rigorous extraction protocols.

Sources

Comparative

cross-validation of diacylglycerol quantification using (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Cross-Validation of Diacylglycerol Quantification: A Comparative Guide Using 1,3-Dinonadecanoin Executive Summary Diacylglycerols (DAGs) are transient, low-abundance lipid second messengers that play a critical role in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Diacylglycerol Quantification: A Comparative Guide Using 1,3-Dinonadecanoin

Executive Summary

Diacylglycerols (DAGs) are transient, low-abundance lipid second messengers that play a critical role in cellular signaling, primarily through the recruitment and activation of Protein Kinase C (PKC). Accurate absolute quantification of DAGs in biological matrices is analytically challenging due to severe matrix effects, poor electrospray ionization (ESI) efficiency, and rapid spontaneous acyl migration (isomerization from biologically active 1,2-DAGs to thermodynamically stable 1,3-DAGs).

To overcome these hurdles, rigorous cross-validation across orthogonal analytical platforms is required. This guide explores the use of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate —commonly known as 1,3-dinonadecanoin or 1,3-19:0 DAG —as the definitive internal standard (IS) for establishing a self-validating, highly accurate lipidomics workflow.

Mechanistic Insight: Why 1,3-Dinonadecanoin?

The selection of an internal standard dictates the absolute accuracy of any mass spectrometry-based lipidomics assay. 1,3-dinonadecanoin (C₄₁H₈₀O₅, MW: 653.071)[1] is engineered for this purpose based on three fundamental chemical principles:

  • Zero Endogenous Background (The Odd-Chain Advantage): Mammalian lipid metabolism relies almost exclusively on two-carbon acetyl-CoA extensions, resulting in even-chain fatty acids. The 19:0 (nonadecanoate) acyl chains are virtually absent in human and murine tissues, ensuring that the IS signal has zero isobaric overlap with endogenous DAG species[2].

  • Isomeric Stability: Endogenous signaling DAGs are predominantly 1,2-regioisomers. During extraction, these are highly susceptible to acyl migration, converting to 1,3-DAGs. By utilizing a 1,3-DAG IS, the standard is already in its most thermodynamically stable conformation, providing a reliable baseline for extraction recovery without confounding the quantification of the biologically active 1,2-DAG pool.

  • Lipophilic Parity: Unlike deuterated standards, which can exhibit slight chromatographic retention time shifts (the deuterium isotope effect) in reversed-phase liquid chromatography (RP-LC), 1,3-19:0 DAG co-elutes predictably with endogenous long-chain DAGs, ensuring it experiences the exact same ionization suppression/enhancement environment in the ESI source.

DAG_Signaling Stimulus Extracellular Stimulus (GPCR / RTK) PLC Phospholipase C (PLC) Stimulus->PLC Activates PIP2 PIP2 (Membrane Pool) PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (Active Messenger) PIP2->DAG Cleavage IP3 IP3 -> Ca2+ Release PIP2->IP3 Cleavage PKC Protein Kinase C (Target Activation) DAG->PKC Recruits & Activates Metabolism Metabolic Clearance (DAG Kinases) DAG->Metabolism Rapid Turnover

Fig 1: DAG signaling pathway and metabolic clearance.

Cross-Validation Methodologies: A Comparative Analysis

Relying on a single analytical method for DAG quantification can mask systemic biases, particularly ion suppression from highly abundant phospholipids like phosphatidylcholine (PC). To establish true quantitative accuracy, laboratories must cross-validate their primary method against orthogonal approaches.

Direct LC-MS/MS (The Baseline)

Direct analysis relies on the formation of ammonium or sodium adducts ([M+NH₄]⁺ or [M+Na]⁺) in the positive ion mode. While high-throughput, DAGs lack a fixed ionizable headgroup, resulting in poor ionization efficiency and severe susceptibility to matrix effects.

Derivatization-Assisted LC-MS/MS (Ultra-Sensitivity)

To overcome poor ionization, DAGs can be chemically derivatized. Reacting the free hydroxyl group with dimethylglycine (DMG) introduces a permanent positive charge. This method yields a predominant fragment ion corresponding to a neutral loss (NLS) of 103 Da[2]. This approach boasts a limit of quantification (LOQ) in the attomolar to femtomolar range (0.1 fmol/µL) and a broad linear dynamic range of 2,500-fold[2]. Similar charge-derivatization techniques have achieved detection limits as low as 16 aM in biofluids[3].

Fluorous Biphasic Extraction (Matrix Effect Elimination)

Instead of chemical derivatization, Fluorous Biphasic Extraction (FBE) tackles the root cause of signal suppression: the matrix itself. Following a standard Bligh-Dyer extraction, the lipid mixture is subjected to FBE, which selectively partitions and removes phospholipids, leaving DAGs in a highly purified state. This fundamentally eliminates the matrix effect during LC-MS/MS analysis, achieving reliable quantification down to 10 ng/mL[4].

Quantitative Performance Comparison
ParameterDirect LC-MS/MSDMG-Derivatization LC-MS/MSFBE LC-MS/MS
Sensitivity (LOQ) ~10–50 nM0.1 fmol/µL (Attomolar range)[2]~10 ng/mL[4]
Matrix Effects High (Phospholipid suppression)Low (Dilution mitigates suppression)Eliminated[4]
Linear Dynamic Range ~500-fold>2,500-fold[2]~500-fold
Sample Prep Complexity LowHigh (Requires anhydrous reaction)Medium
Primary Use Case High-throughput screeningUltra-trace tissue lipidomicsPlasma/Serum profiling

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates built-in causality checks. If the system fails a self-validation metric, the data must be discarded and the extraction repeated.

Step 1: Internal Standard Preparation
  • Action: Prepare a 100 µg/mL stock solution of 1,3-dinonadecanoin[1] in Chloroform:Methanol (1:1, v/v). Dilute to a working concentration of 10 pmol/µL.

  • Causality: DAGs are highly hydrophobic. Relying on purely aqueous or high-methanol solvents can lead to selective precipitation of long-chain IS molecules onto the walls of plastic microcentrifuge tubes. Chloroform ensures complete solubilization.

Step 2: Modified Bligh-Dyer Extraction
  • Action: Homogenize the biological sample in 1 mL of ice-cold aqueous buffer (pH 6.5).

  • Action: Spike exactly 10 µL of the 1,3-19:0 DAG working solution directly into the homogenate before adding organic solvents.

  • Causality: Spiking prior to extraction ensures the IS experiences the exact same partitioning thermodynamics, emulsion trapping, and potential oxidative losses as the endogenous DAGs.

  • Action: Add 3 mL of CHCl₃/MeOH (1:2, v/v), vortex vigorously, then add 1 mL CHCl₃ and 1 mL H₂O to induce phase separation. Centrifuge at 3,000 × g for 10 min at 4°C.

  • Causality: Maintaining 4°C and a slightly acidic pH (6.5) is critical to halt the spontaneous sn-1,2 to sn-1,3 acyl migration of endogenous DAGs.

Step 3: Orthogonal Split & Processing
  • Action: Extract the lower organic phase and split it into two equal aliquots (A and B). Dry both under a gentle stream of N₂ gas.

  • Aliquot A (FBE Processing): Reconstitute in chloroform and subject to Fluorous Biphasic Extraction to precipitate phospholipids[4].

  • Aliquot B (DMG Derivatization): React the dried lipid film with dimethylglycine, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in anhydrous chloroform to impart a permanent charge[2].

Step 4: LC-MS/MS Acquisition & System Self-Validation
  • Action: Analyze Aliquot A via targeted RP-LC-MS/MS (monitoring [M+NH₄]⁺ adducts) and Aliquot B via NLS of 103 Da[2].

  • Self-Validation Metric 1 (Extraction Efficiency): Calculate the absolute peak area of the 1,3-19:0 DAG IS across all samples. A Coefficient of Variation (CV) > 15% indicates inconsistent phase separation or pipetting errors during the Bligh-Dyer step.

  • Self-Validation Metric 2 (Cross-Platform Concordance): Normalize endogenous DAG peak areas to the 1,3-19:0 DAG IS for both Aliquot A and B. The calculated molar concentrations must agree within ±20%. A divergence indicates unresolved matrix suppression in Aliquot A or incomplete derivatization in Aliquot B.

Workflow Sample Biological Sample (Maintained at 4°C, pH 6.5) Spike Spike Internal Standard (1,3-19:0 DAG) Sample->Spike Extract Modified Bligh-Dyer Extraction (CHCl3:MeOH:H2O) Spike->Extract Split Orthogonal Cross-Validation Split Extract->Split Method1 Fluorous Biphasic Extraction (Removes Phospholipids) Split->Method1 Method2 DMG Derivatization (Enhances Ionization) Split->Method2 Data Data Processing & Validation (Normalization to 1,3-19:0 DAG) Method1->Data Method2->Data

Fig 2: Cross-validation workflow for DAG quantification using 1,3-19:0 IS.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for (2-Hydroxy-3-nonadecanoyloxypropyl) Nonadecanoate

Executive Summary & Chemical Profile (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate—commonly referred to as 1,3-dinonadecanoin or DG(19:0/0:0/19:0)—is a synthetic diacylglycerol utilized primarily as an analytical sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate—commonly referred to as 1,3-dinonadecanoin or DG(19:0/0:0/19:0)—is a synthetic diacylglycerol utilized primarily as an analytical standard in lipidomics, high-performance liquid chromatography (HPLC), and mass spectrometry [1].

As a Senior Application Scientist, I emphasize that while the neat lipid itself is not acutely toxic [2], its laboratory handling and disposal are inextricably linked to the hazardous organic solvents (e.g., chloroform, methanol) required for its solubilization and extraction [3]. This guide provides self-validating, step-by-step protocols for the safe operational handling and EPA-compliant disposal of this compound and its associated waste streams.

Physicochemical Properties & Waste Stream Parameters

To design an effective disposal plan, we must first understand the physicochemical constraints of the molecule. Because 1,3-dinonadecanoin is highly hydrophobic, it requires specific solvent systems that ultimately dictate its downstream waste classification.

ParameterSpecificationOperational Implication
CAS Number 372490-74-9[1]Essential for SDS tracking and hazardous waste manifesting.
Molecular Weight 653.1 g/mol [4]Used for molarity calculations in standard curve generation.
Solubility (Ethanol/DMF) ~10 mg/mL[4]Generates Non-Halogenated (Flammable) Waste.
Solubility (Chloroform) High (>50 mg/mL)[3]Generates Halogenated (Toxic) Waste.
Storage Temperature -20°C[4]Requires acclimatization to prevent condensation.
Stability (Neat Solid) ≥4 years[4]Solutions degrade rapidly; purge with inert gas[4].

Operational Workflows: Handling and Preparation

Causality Check: Why do we purge lipid standards with inert gas? Lipids are highly susceptible to hydrolysis and oxidation. Purging the headspace displaces atmospheric oxygen and moisture, ensuring the structural integrity of the analytical standard over time [4].

Protocol 1: Preparation of Lipid Standard Solutions
  • Equilibration : Remove the neat 1,3-dinonadecanoin solid from -20°C storage[4]. Place the sealed vial in a desiccator for 30 minutes to reach room temperature.

    • Validation: This step prevents ambient moisture from condensing on the cold lipid, which would alter its mass during weighing and induce premature hydrolysis.

  • Solubilization : Working within a certified chemical fume hood [5], add 1.0 mL of anhydrous ethanol or chloroform to 10 mg of the lipid to create a 10 mg/mL stock solution[4].

  • Inert Gas Purging : Gently blow a steady stream of high-purity Nitrogen (N₂) or Argon (Ar) over the solution for 10–15 seconds to displace atmospheric oxygen[4].

  • Storage : Cap tightly and store working aliquots in amber glass vials at -20°C. Do not store aqueous dilutions for more than 24 hours to prevent degradation[4].

Waste Segregation and Disposal Procedures

The primary hazard in lipidomics workflows is not the lipid, but the solvent matrix. Strict segregation of chemical waste is mandated to prevent incompatible reactions and to facilitate appropriate destruction methods [6].

Protocol 2: Step-by-Step Disposal Plan
  • Liquid Waste Segregation :

    • Halogenated Stream : If the lipid was dissolved in chloroform (the standard for Folch or Bligh-Dyer extractions[3]), collect the waste in a clearly labeled "Halogenated Organic Waste" carboy.

      • Causality: Halogenated solvents must be processed in specialized high-temperature incinerators equipped with flue gas scrubbers. If incinerated improperly, halogens form highly toxic environmental pollutants like dioxins and furans [7].

    • Non-Halogenated Stream : If dissolved in ethanol or DMF[4], collect the mixture in a "Non-Halogenated Organic Waste" carboy.

  • Container Decontamination (Triple-Rinse Rule) :

    • Environmental regulations require that empty chemical containers be rinsed three times with a compatible solvent before they can be discarded[6].

    • Add 1 mL of ethanol to the empty 1,3-dinonadecanoin vial, swirl for 30 seconds, and decant into the liquid waste carboy. Repeat this process two more times[6].

  • Solid Waste Management :

    • Once triple-rinsed, the empty glass vials, along with contaminated gloves and absorbent bench pads, should be placed in a rigid, leak-proof solid hazardous waste container[6].

    • The preferred environmental option for the ultimate destruction of this solid pharmaceutical/chemical waste stream is purpose-built high-temperature incineration [8].

Waste Management Logic Visualization

The following diagram illustrates the self-validating logic of our waste segregation system. By isolating halogens, we minimize disposal costs and environmental toxicity risks.

WasteWorkflow Start 1,3-Dinonadecanoin Waste Generation Solid Solid (Neat) Waste Start->Solid Liquid Liquid (Solvent) Waste Start->Liquid TripleRinse Triple-Rinsed Containers Start->TripleRinse Incineration EPA-Approved High-Temp Incineration Solid->Incineration Halo Halogenated Stream (e.g., Chloroform) Liquid->Halo Contains Cl/F NonHalo Non-Halogenated Stream (e.g., Methanol/Ethanol) Liquid->NonHalo No Halogens Halo->Incineration NonHalo->Incineration TripleRinse->Incineration Solid Waste Bin

Fig 1: Operational workflow for 1,3-dinonadecanoin waste segregation and disposal.

Emergency Spill Response

In the event of a spill involving the solubilized lipid:

  • Containment : Evacuate non-essential personnel. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat)[9].

  • Absorption : Cover the spill with an inert absorbent material (e.g., vermiculite or sand)[9]. Do not use combustible materials like paper towels if the solvent is highly flammable.

  • Collection : Sweep up the absorbent and place it in a heavy-duty, sealable hazardous waste bag[9].

  • Decontamination : Wash the spill site thoroughly with soap and water to remove the residual lipid film, which poses a severe slip hazard[9].

References

  • Saini, R. K., et al. "Advances in Lipid Extraction Methods—A Review." National Center for Biotechnology Information (NIH/PMC). [Link]

  • United States Department of Agriculture (USDA). "Chemical Hygiene Plan." USDA ARS. [Link]

  • Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." US EPA. [Link]

  • Environmental Protection Agency (EPA). "Presidential Green Chemistry Challenge Awards Program." US EPA. [Link]

  • Cell Biolabs, Inc. "Safety Data Sheet - DAG Assay Kit." Cell Biolabs.[Link]

Sources

Handling

Personal protective equipment for handling (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

A Researcher's Guide to Safe Handling of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate Hazard Evaluation and Risk Assessment (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, also known as 1,3-dinonadecanoin, is a d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safe Handling of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Hazard Evaluation and Risk Assessment

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate, also known as 1,3-dinonadecanoin, is a diacylglycerol.[1][2][3][4] Based on data from similar lipid compounds, it is a solid at room temperature.[5][6] While not classified as a hazardous substance, direct contact with the solid powder or solutions may cause mild skin and eye irritation.[5] The primary risks are associated with inhalation of the powder and direct contact with skin and eyes. Therefore, appropriate personal protective equipment (PPE) is crucial to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is recommended to ensure comprehensive protection. The following table outlines the minimum required PPE for handling (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate in a standard laboratory setting.

Body PartRequired PPERationale
Eyes Safety glasses with side shields or safety goggles.[7]Protects against accidental splashes of solutions or contact with airborne powder.
Hands Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and removed promptly if contaminated.[7][8]
Body Laboratory coat.Protects skin and personal clothing from contamination.[9]
Feet Closed-toe shoes.Prevents injuries from spills and dropped objects.[9]

For procedures with a higher risk of generating aerosols or dust, such as weighing or vortexing, additional precautions are necessary.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure start Start: Handling (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate risk_assessment Assess risk of aerosol/dust generation start->risk_assessment low_risk Low Risk (e.g., handling solutions) risk_assessment->low_risk Low high_risk High Risk (e.g., weighing powder) risk_assessment->high_risk High standard_ppe Standard PPE: - Safety glasses - Nitrile gloves - Lab coat - Closed-toe shoes low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Standard PPE PLUS - Face shield - Respiratory protection (N95 or higher) high_risk->enhanced_ppe proceed Proceed with experiment standard_ppe->proceed enhanced_ppe->proceed

Caption: PPE selection workflow based on risk assessment.

Step-by-Step Handling Procedures

Donning PPE
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Eye Protection: Don safety glasses with side shields or goggles.

  • Gloves: Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves cover the cuffs of the lab coat.

Safe Weighing and Solution Preparation
  • Ventilation: When handling the solid form, work in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particulates.

  • Weighing: Use a weigh boat or paper to handle the solid. Avoid creating dust. If dust is generated, use a face shield and consider respiratory protection.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Doffing PPE
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat, folding the contaminated side inward, and store it properly.

  • Eye Protection: Remove eye protection last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

Skin Contact

Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

Eye Contact

Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

Inhalation

Move to fresh air. If breathing is difficult, seek medical attention.

Spill Response

For a small spill of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Plan

As (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is not classified as a hazardous chemical, disposal should follow institutional guidelines for non-hazardous waste.[10][11][12]

Solid Waste
  • Uncontaminated Material: Dispose of in the regular laboratory trash, unless institutional policy dictates otherwise.

  • Contaminated Materials: Items such as used gloves, weigh boats, and absorbent materials should be placed in a sealed bag and disposed of in the designated solid waste stream.

Liquid Waste
  • Solutions: Non-hazardous liquid waste may be suitable for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of organic solvent solutions down the drain.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Once clean, the container can be disposed of in the regular trash after defacing the label.[11]

Always consult your institution's specific waste disposal guidelines before disposing of any chemical waste.[13]

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 1,3-dinonadecanoin. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Biotage. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • GL Sciences Inc. (2017, January 11). Safety Data Sheet. Retrieved from [Link]

  • Japan Reagent Association. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Castrol. (2019, December 27). Safety Data Sheet. Retrieved from [Link]

  • SVB. (2023, January 20). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,3-epoxypropyl neodecanoate. Retrieved from [Link]

Sources

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